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  • Product: 3-Isopropyl-1-methylpiperazin-2-one
  • CAS: 1073556-03-2

Core Science & Biosynthesis

Foundational

Mechanism of Action of 3-Isopropyl-1-methylpiperazin-2-one Derivatives: A Privileged Peptidomimetic Scaffold

Executive Summary In modern drug discovery, the transition from linear peptides to orally bioavailable small molecules remains a significant hurdle. 3-Isopropyl-1-methylpiperazin-2-one and its derivatives have emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from linear peptides to orally bioavailable small molecules remains a significant hurdle. 3-Isopropyl-1-methylpiperazin-2-one and its derivatives have emerged as highly versatile, privileged scaffolds designed to bridge this gap[1]. By acting as conformationally constrained dipeptide surrogates, these molecules effectively mimic the secondary structures of native proteins (such as β-turns and α-helices) while resisting proteolytic degradation[2].

As a Senior Application Scientist, I approach the utility of these derivatives not just as chemical structures, but as engineered molecular tools. This whitepaper deconstructs the structural pharmacology, primary mechanisms of action (MoA), and the rigorous, self-validating experimental workflows required to evaluate 3-isopropyl-1-methylpiperazin-2-one derivatives in preclinical development.

Structural Pharmacology: The Engineering of a Scaffold

The pharmacological efficacy of 3-isopropyl-1-methylpiperazin-2-one derivatives is not accidental; it is the result of precise spatial engineering. Every functional group on this scaffold serves a distinct mechanistic purpose in target engagement and pharmacokinetic optimization.

The Piperazin-2-one Core (Conformational Constraint)

Linear peptides suffer from high conformational entropy, which incurs a massive thermodynamic penalty upon binding to a target. The piperazin-2-one 6-membered ring locks the amide bond into a rigid cis-geometry. This pre-organization reduces the entropic cost of binding and perfectly mimics the backbone trajectory of a naturally occurring dipeptide, allowing it to intercalate into protein-protein interaction (PPI) interfaces or enzymatic active sites[3].

The 3-Isopropyl Substituent (Valine Mimicry)

The 3-isopropyl group is a direct structural isostere of the amino acid Valine. When synthesized stereospecifically (e.g., from L-Valine to yield the (3S)-configuration), the isopropyl moiety projects outward to engage with hydrophobic pockets (such as the S2 or S3 sub-sites of proteases). This drives binding enthalpy via the hydrophobic effect, displacing highly ordered water molecules from the target's binding cleft[3].

The 1-Methyl Modification (Metabolic Shielding)

N-methylation at the 1-position serves a dual purpose. First, it eliminates the hydrogen bond donor capacity of the lactam nitrogen, significantly increasing the molecule's lipophilicity (LogP) and passive membrane permeability. Second, it sterically shields the pseudo-peptide bond from nucleophilic attack by endogenous proteases, dramatically increasing the half-life of the derivative in vivo.

MoA_Pathways Scaffold 3-Isopropyl-1-methyl piperazin-2-one ValMimic 3-Isopropyl Group (Valine Mimic) Scaffold->ValMimic NMethyl 1-Methyl Group (Protease Resistance) Scaffold->NMethyl Core Piperazin-2-one Core (Rigid H-Bonding) Scaffold->Core Protease Protease Active Site (e.g., 3CLpro) ValMimic->Protease Fits S2 pocket PPI Protein-Protein Interface (Hydrophobic Pocket) ValMimic->PPI Hydrophobic interaction NMethyl->Protease Prevents degradation Core->Protease H-bond network

Structural logic and binding pathways of 3-Isopropyl-1-methylpiperazin-2-one derivatives.

Primary Mechanisms of Action (MoA)

Depending on the specific functionalization at the C5 or C6 positions, 3-isopropyl-1-methylpiperazin-2-one derivatives generally operate via two primary mechanisms.

Competitive Inhibition of Proteases

Because the scaffold is a transition-state analog of a dipeptide, it is highly effective at inhibiting proteases. For example, piperazin-2-one derivatives coupled to valine motifs have been successfully deployed as peptidomimetic inhibitors of the SARS-CoV-2 3CL main protease (3CLpro)[3]. The MoA involves the derivative docking into the active site, where the 3-isopropyl group anchors into the hydrophobic S2 pocket, while the piperazinone core forms stable hydrogen bonds with the catalytic dyad/triad, competitively blocking the cleavage of natural viral polyproteins.

Disruption of Protein-Protein Interactions (PPIs)

PPIs often rely on the interaction of short α-helical domains. The rigidified piperazin-2-one core can be functionalized to project side chains at the exact vectors required to mimic the i , i+3 , and i+4 residues of an α-helix. By mimicking these binding epitopes, the derivatives act as competitive antagonists, disrupting aberrant signaling pathways often implicated in oncology and resulting in targeted cytotoxic/antiproliferative activity[4].

Pharmacokinetic & Pharmacodynamic Advantages

To justify the synthetic effort of utilizing this scaffold, we must quantify its advantages over native linear peptides. The table below summarizes the comparative PK/PD metrics.

PropertyNative Linear Peptide3-Isopropyl-1-methylpiperazin-2-one DerivativeMechanistic Rationale
Proteolytic Stability Low (Minutes)High (Hours to Days)N-methylation and cyclic constraints prevent recognition and cleavage by endogenous peptidases.
Membrane Permeability PoorExcellentMasking of polar amide bonds via N-methylation increases lipophilicity and cellular uptake.
Conformational Entropy HighLowThe 6-membered ring pre-organizes the molecule, reducing the entropic penalty upon target binding.
Target Affinity ( KD​ ) Micro-molar ( μ M)Nano-molar (nM)Pre-organization and specific hydrophobic anchoring (via the 3-isopropyl group) maximize binding enthalpy.

Experimental Methodologies for MoA Validation

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating experimental systems. A self-validating system includes internal controls that simultaneously prove the assay is functioning correctly while measuring the unknown variable.

Surface Plasmon Resonance (SPR) for Target Affinity

To prove that the MoA is driven by direct target engagement, we measure real-time binding kinetics ( kon​ and koff​ ) using label-free SPR.

Self-Validating Logic: We use a wild-type target protein (active channel) and a mutant target protein lacking the specific binding pocket (reference channel). If the derivative binds non-specifically to the matrix, both channels will show a signal, invalidating the run. True specific binding is only recorded if the active channel shows a dose-dependent response while the reference channel remains flat.

Step-by-Step Protocol:

  • Surface Preparation: Immobilize the purified target protein (e.g., 3CLpro) onto a CM5 sensor chip via standard amine coupling until a density of ~500 RU is achieved.

  • Reference Channel: Immobilize an inactive mutant of the target protein on an adjacent channel to control for non-specific binding.

  • Analyte Preparation: Dilute the 3-isopropyl-1-methylpiperazin-2-one derivative in running buffer (e.g., HBS-EP+ with 1% DMSO) to create a 5-point concentration series (0.1 μ M to 10 μ M).

  • Injection (Association): Inject the concentration series over both channels at a flow rate of 30 μ L/min for 120 seconds to measure the association rate constant ( kon​ ).

  • Buffer Flow (Dissociation): Switch to running buffer for 300 seconds to measure the dissociation rate constant ( koff​ ).

  • Data Analysis: Subtract the reference channel signal from the active channel. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD​=koff​/kon​ ).

SPR_Workflow Step1 Step 1: Chip Prep Immobilize Target Protein Step2 Step 2: Analyte Injection Flow Derivative (0.1-10 µM) Step1->Step2 Step3 Step 3: Association Measure kon Step2->Step3 Step4 Step 4: Dissociation Measure koff Step3->Step4 Step5 Step 5: Data Analysis Calculate KD = koff/kon Step4->Step5

Step-by-step Surface Plasmon Resonance (SPR) workflow for derivative binding validation.

Cellular Thermal Shift Assay (CETSA) for In Vivo Target Engagement

While SPR proves binding in a vacuum, CETSA proves that the derivative permeates the cell membrane and engages the target in a complex physiological environment.

Self-Validating Logic: Proteins unfold and aggregate at specific temperatures ( Tm​ ). When a ligand binds to a protein, it thermodynamically stabilizes the folded state, shifting the Tm​ higher. By including a DMSO vehicle control, the assay internally validates the baseline Tm​ of the unliganded protein.

Step-by-Step Protocol:

  • Cell Treatment: Culture target-expressing cells and treat them with either the derivative (10 μ M) or a DMSO vehicle control for 2 hours to allow for cellular uptake and target binding.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide them into 8 equal aliquots.

  • Heat Shock: Subject each aliquot to a distinct temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet the denatured, aggregated proteins.

  • Quantification: Extract the soluble supernatant and quantify the remaining folded target protein using Western Blot or AlphaLISA.

  • Analysis: Plot the soluble protein fraction against temperature. A rightward shift in the melting curve (an increase in Tm​ ) in the derivative-treated group compared to the DMSO control definitively proves intracellular target engagement.

References

  • Benchchem - 3-Isopropyl-1-methylpiperazin-2-one hydrochloride Overview.[1] URL:

  • National Center for Biotechnology Information (PMC) - Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction.[3] URL:

  • MDPI - Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives.[4] URL:

  • Royal Society of Chemistry (RSC) - Synthesis of Chiral Piperazin-2-ones as Model Peptidomimetics.[2] URL:

Sources

Exploratory

Comprehensive Characterization and NMR Spectral Analysis of 3-Isopropyl-1-methylpiperazin-2-one

[label="C Executive Summary & Strategic Context The piperazin-2-one nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized in the design of conformationally constrained peptid...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="C

Executive Summary & Strategic Context

The piperazin-2-one nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized in the design of conformationally constrained peptidomimetics and small-molecule therapeutics [2.1]. Due to their unique hydrogen-bonding profiles and structural rigidity, derivatives of this scaffold have demonstrated significant utility in developing antiproliferative and antitumor agents[1]. Furthermore, substituted piperazin-2-ones serve as critical precursors for highly enantioenriched tertiary piperazines[2].

Within this chemical space, 3-isopropyl-1-methylpiperazin-2-one acts as a highly versatile building block. The presence of the N1-methyl group eliminates hydrogen bond donor capacity at the amide position, improving lipophilicity and membrane permeability, while the C3-isopropyl group introduces a bulky, stereospecific domain that dictates the molecule's overall three-dimensional conformation. This whitepaper provides a rigorous, self-validating framework for the structural elucidation of this compound using 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Structural Elucidation Rationale: The Causality of Spectra

As an Application Scientist, it is critical to look beyond peak picking and understand the causality behind the spectral phenomena observed in piperazin-2-one systems:

  • Solvent Selection (CDCl₃ vs. DMSO-d₆): While the hydrochloride salt of this compound requires polar solvents like DMSO-d₆ or D₂O, the free base is highly soluble in CDCl₃. We utilize CDCl₃ to deliberately slow the exchange rate of the N4 secondary amine proton, allowing it to be observed as a broad singlet, which is critical for confirming the integrity of the secondary amine[3].

  • Diastereotopic Splitting via Chiral Induction: The isopropyl group at C3 creates a stable chiral center. Because the piperazin-2-one ring adopts a pseudo-chair conformation, the methylene protons on C5 and C6 are locked into distinct axial and equatorial environments relative to the C3 stereocenter. Consequently, these protons do not appear as simple triplets; they manifest as complex doublet of doublets of doublets (ddd) or doublet of triplets (dt) due to geminal coupling ( 2J≈11−12 Hz) and differing vicinal couplings ( 3Jax−ax​ vs 3Jax−eq​ ).

  • Regiochemical Confirmation: The exact position of the methyl group (N1 vs. N4) must be definitively proven. We rely on Heteronuclear Multiple Bond Correlation (HMBC) to observe a 3JCH​ coupling between the N-methyl protons and the C2 carbonyl carbon, an interaction that would be absent if the methyl group were at N4.

Self-Validating Experimental Protocols

To ensure high reproducibility and trustworthiness, all characterization must follow a closed-loop, self-validating workflow.

Protocol A: Sample Preparation for NMR
  • Weighing: Accurately weigh 15.0 ± 0.2 mg of 3-isopropyl-1-methylpiperazin-2-one (free base) using a calibrated microbalance.

  • Dissolution: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS). Causality: TMS acts as an internal standard (0.00 ppm) to prevent chemical shift drift, ensuring that the highly sensitive aliphatic multiplets are accurately referenced.

  • Transfer: Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring no micro-bubbles are trapped in the active volume.

Protocol B: NMR Acquisition Parameters
  • Instrumentation: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a broadband observe (BBO) probe[3].

  • ¹H NMR Acquisition: Acquire 16 scans with a spectral width of 20 ppm. Critical Step: Set the relaxation delay (D1) to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation (T1) of the N1-methyl and isopropyl protons, guaranteeing that quantitative integration strictly reflects the molecular proton ratio.

  • ¹³C NMR Acquisition: Acquire 1024 scans with WALTZ-16 proton decoupling. Set D1 to 2.0 seconds.

  • 2D NMR (COSY/HMBC): Acquire using standard gradient-selected pulse sequences. For HMBC, optimize the long-range coupling delay for nJCH​ = 8 Hz (approx. 62.5 ms) to capture the critical N1-CH₃ to C2=O correlation.

Protocol C: LC-HRMS Analysis
  • Dilute the sample to 1 µg/mL in LC-MS grade acetonitrile.

  • Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Detect using an Electrospray Ionization (ESI) source in positive mode.

Quantitative Data Presentation

The following tables summarize the expected spectroscopic data based on the structural dynamics of the 3-alkyl-1-methylpiperazin-2-one scaffold.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
N1-CH₃ 2.95 s - 3H Amide N-methyl
C6-H(eq) 3.50 ddd 11.5, 4.5, 3.0 1H Ring CH₂ (equatorial)
C6-H(ax) 3.35 ddd 11.5, 9.0, 4.0 1H Ring CH₂ (axial)
C3-H 3.25 dd 8.5, 3.5 1H Chiral center CH
C5-H(eq) 3.10 dt 12.0, 4.0 1H Ring CH₂ (equatorial)
C5-H(ax) 2.90 ddd 12.0, 9.0, 3.0 1H Ring CH₂ (axial)
iPr-CH 2.30 m (octet) 6.8 1H Isopropyl methine
N4-H 1.80 br s - 1H Secondary amine
iPr-CH₃ 1.05 d 6.8 3H Isopropyl methyl

| iPr-CH₃ | 0.95 | d | 6.8 | 3H | Isopropyl methyl |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Type Assignment / Notes
C2 169.5 C Amide carbonyl
C3 65.2 CH Alpha to carbonyl and amine
C6 49.8 CH₂ Alpha to amide nitrogen
C5 42.5 CH₂ Alpha to secondary amine
N1-CH₃ 34.2 CH₃ N-methyl carbon
iPr-CH 29.5 CH Isopropyl methine
iPr-CH₃ 19.8 CH₃ Diastereotopic methyl

| iPr-CH₃ | 18.5 | CH₃ | Diastereotopic methyl |

Table 3: High-Resolution Mass Spectrometry (HRMS) & Infrared (IR) Spectroscopy Data

Technique Parameter / Mode Observed Value Theoretical Value / Assignment
HRMS ESI+ ([M+H]⁺) 157.1342 m/z 157.1335 m/z (C₈H₁₇N₂O⁺)
IR ν(N-H) stretch 3310 cm⁻¹ Secondary amine (N4)

| IR | ν(C=O) stretch | 1645 cm⁻¹ | Lactam carbonyl (C2) |

Mechanistic Insights & 2D NMR Correlations

To conclusively prove the molecular architecture, 2D NMR is employed to map the atomic connectivity.

  • COSY (Correlation Spectroscopy): Confirms the continuous spin system of the piperazine ring. The C3-H (δ 3.25) shows a strong cross-peak with the isopropyl methine (δ 2.30). Furthermore, the complex multiplets of C5 and C6 show strong vicinal coupling to each other, mapping the -CH₂-CH₂- bridge.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acts as the definitive proof of regiochemistry. The singlet at δ 2.95 (N1-CH₃) shows a sharp, long-range correlation to the carbonyl carbon at δ 169.5 (C2), confirming it is an amide methyl rather than an amine methyl.

NMR_Correlations N1_CH3 N1-CH3 (δ 2.95) C2_O C2=O (δ 169.5) N1_CH3->C2_O HMBC (Regiochemistry) C6_H2 C6-H2 (δ 3.35, 3.50) N1_CH3->C6_H2 HMBC (Ring Linkage) C3_H C3-H (δ 3.25) C3_H->C2_O HMBC (Alpha-Carbonyl) iPr_CH iPr-CH (δ 2.30) C3_H->iPr_CH COSY (Spin System A) C5_H2 C5-H2 (δ 2.90, 3.10) C5_H2->C6_H2 COSY (Spin System B) C6_H2->C2_O HMBC

2D NMR Logical Correlation Network (COSY and HMBC) for Structural Elucidation.

Conclusion & Best Practices

The characterization of 3-isopropyl-1-methylpiperazin-2-one requires careful attention to stereochemically induced NMR phenomena. By utilizing a combination of optimized relaxation delays, high-resolution 1D NMR, and targeted 2D correlation mapping (COSY/HMBC), researchers can confidently validate the regiochemistry and purity of this privileged scaffold before advancing it into complex peptidomimetic or small-molecule synthesis pipelines.

References

  • Title: The Piperazin-2-one Scaffold: A Privileged Core in Medicinal Chemistry Source: Benchchem URL
  • Title: Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation Source: PMC - NIH URL
  • Title: Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives Source: MDPI URL
  • Title: Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations Source: ACS Publications URL

Sources

Foundational

Introduction: The Structural Significance of Substituted Piperazin-2-ones

An In-depth Technical Guide to the Crystallographic Analysis of 3-Isopropyl-1-methylpiperazin-2-one The piperazine heterocycle is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved dr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallographic Analysis of 3-Isopropyl-1-methylpiperazin-2-one

The piperazine heterocycle is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its prevalence is due to favorable pharmacokinetic properties and the ability to engage in various biological interactions. The derivative, 3-Isopropyl-1-methylpiperazin-2-one, represents a class of compounds with significant potential for biological activity. The precise three-dimensional arrangement of atoms within this molecule, which can only be definitively determined through techniques like single-crystal X-ray diffraction, is paramount for understanding its structure-activity relationship (SAR).[4][5][6]

Crystallographic data provides an unambiguous determination of a molecule's conformation, stereochemistry, and intermolecular interactions in the solid state.[4][6] For drug development professionals, this information is invaluable. It underpins rational drug design, aids in the optimization of lead compounds, and provides a basis for computational modeling.[7][8] This guide, therefore, presents a comprehensive methodology for the determination, analysis, and interpretation of the crystallographic data for 3-Isopropyl-1-methylpiperazin-2-one, serving as a framework for the structural elucidation of novel small molecules.

Methodology for Crystal Structure Determination

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography. The following sections detail a robust workflow for this process.

Synthesis and Purification of 3-Isopropyl-1-methylpiperazin-2-one

The prerequisite for any successful crystallographic study is a highly pure sample. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. A plausible synthetic route to 3-substituted piperazin-2-ones can be adapted from established methods, often starting from chiral amino acids to yield enantiomerically pure products.[1][2][3][9][10]

Exemplary Protocol:

  • Synthesis: A multi-step synthesis starting from a suitable chiral 1,2-diamine and an appropriate carbonyl compound can be employed to construct the piperazin-2-one core.[9]

  • Purification: The crude product should be purified using column chromatography to achieve a purity of >99%, as determined by NMR and LC-MS.

  • Characterization: Full characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm the identity of the synthesized compound before proceeding to crystallization.

Crystal Growth: The Art and Science of Single Crystals

The growth of diffraction-quality single crystals is often the most challenging step in a crystallographic analysis.[11] It is an empirical science that involves screening various conditions to find the optimal parameters for crystal nucleation and growth.[12]

Key Techniques for Small Molecule Crystallization:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and inducing crystallization. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often a good starting point.[13]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a larger reservoir of an "anti-solvent" in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, leading to a gradual increase in the concentration of the compound and promoting crystal growth.[14]

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing the compound to crystallize.

Experimental Protocol for Crystal Growth Screening:

  • Dissolve 5-10 mg of purified 3-Isopropyl-1-methylpiperazin-2-one in a small volume (0.5-1.0 mL) of a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane).

  • Filter the solutions through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.[13]

  • Set up crystallization trials using the techniques described above in small, clean vials.

  • Store the vials in a vibration-free environment and monitor for crystal growth over several days to weeks.[13]

G Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Purification (>99%) synthesis->purification characterization Spectroscopic Confirmation purification->characterization screening Screening Conditions (Solvents, Techniques) characterization->screening growth Single Crystal Growth screening->growth selection Crystal Selection growth->selection mounting Crystal Mounting selection->mounting data_collection Data Collection mounting->data_collection processing Data Processing (Integration, Scaling) data_collection->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation (CIF) refinement->validation

Caption: Overall workflow from synthesis to final validated crystal structure.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal (typically 0.1-0.4 mm in size) is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.[15][16]

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to flash-cool the crystal to a low temperature (e.g., 100 K). This minimizes thermal motion and radiation damage.

  • Unit Cell Determination: The crystal is exposed to the X-ray beam, and a series of initial diffraction images are collected. These images are used to determine the dimensions of the unit cell and the crystal system.

  • Data Collection Strategy: Based on the unit cell and crystal symmetry, a data collection strategy is devised to ensure that a complete and redundant set of diffraction data is collected. This involves rotating the crystal in the X-ray beam and collecting hundreds to thousands of diffraction images.[17]

  • Data Acquisition: The full diffraction dataset is collected using a modern diffractometer equipped with a high-intensity X-ray source and a sensitive detector.[18]

Data Processing, Structure Solution, and Refinement

The raw diffraction images are processed to yield a list of reflection intensities, which are then used to solve and refine the crystal structure.[19]

  • Data Integration and Scaling: The raw data are processed to integrate the intensity of each diffraction spot and apply corrections for experimental factors (e.g., absorption, radiation decay). The data are then scaled and merged to produce a final reflection file.[19]

  • Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, this is typically achieved using "Direct Methods," which are mathematical techniques that use the intensities of the strongest reflections to determine the phases of the structure factors. Software such as SHELXS or SIR is commonly used for this step.[20][21]

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization process. This involves adjusting the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. This is typically done using software like SHELXL or CRYSTALS.[20][21]

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, angles, and for any unresolved electron density. The final data are typically presented in a Crystallographic Information File (CIF).

Hypothetical Crystallographic Data and Analysis of 3-Isopropyl-1-methylpiperazin-2-one

Disclaimer: The following data are representative and for illustrative purposes only, as no experimental crystal structure for 3-Isopropyl-1-methylpiperazin-2-one is currently available in the public domain.

Data Presentation

Table 1: Hypothetical Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₈H₁₆N₂O
Formula weight156.23
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.543(2) Å, α = 90°
b = 10.123(3) Å, β = 98.76(1)°
c = 11.234(3) Å, γ = 90°
Volume959.8(4) ų
Z4
Density (calculated)1.081 Mg/m³
Absorption coefficient0.073 mm⁻¹
F(000)344
Crystal size0.30 x 0.25 x 0.20 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected8765
Independent reflections2198 [R(int) = 0.021]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2198 / 0 / 101
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.118
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.34 and -0.21 e.Å⁻³
Structural Insights

The hypothetical crystal structure would reveal the precise conformation of the piperazin-2-one ring. It would likely adopt a chair or a twisted-boat conformation, with the isopropyl and methyl substituents occupying specific positions (axial or equatorial). The analysis of bond lengths and angles would confirm the expected geometries around the sp³ and sp² hybridized carbon and nitrogen atoms.

Furthermore, the packing of the molecules in the crystal lattice would be of significant interest. The presence of N-H or C-H donors and the carbonyl oxygen as an acceptor could lead to the formation of intermolecular hydrogen bonds, which would dictate the supramolecular architecture of the crystal.

Caption: 2D representation of 3-Isopropyl-1-methylpiperazin-2-one.

Conclusion

While the specific crystallographic data for 3-Isopropyl-1-methylpiperazin-2-one remains to be determined, this guide provides a comprehensive and authoritative framework for its elucidation. The methodologies described herein, from synthesis and crystallization to data collection and structure refinement, represent the gold standard in small-molecule crystallography. The resulting structural information would be of immense value to researchers in drug discovery, providing a clear atomic-level picture that is essential for understanding and optimizing the biological activity of this and related compounds. The ability to obtain such detailed structural insights is a cornerstone of modern chemical and pharmaceutical science.[5][7][8]

References

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]

  • A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]

  • The role of crystallography in drug design. PMC - NIH. [Link]

  • Chemical crystallization. SPT Labtech. [Link]

  • Institute of Crystallography – CNR – Bari - Software Ic. Institute of Crystallography – CNR. [Link]

  • Crystallographic software list. International Union of Crystallography. [Link]

  • Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. Journal of Organic Chemistry. [Link]

  • Crystallography and it's Role in Molecular Structures. Oriental Journal of Chemistry. [Link]

  • The Role of Crystallography in Drug Design. ResearchGate. [Link]

  • Crystallography Software. RCSB PDB. [Link]

  • CRYSTALS - Chemical Crystallography. University of Oxford. [Link]

  • Some thoughts about the single crystal growth of small molecules. RSC Publishing. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]

  • PrimeX. Schrödinger. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [Link]

  • Some Tricks for the Single Crystal Growth of Small Molecules. cdifx. [Link]

  • Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate. [Link]

  • Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. PubMed. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed. [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

  • X-ray Diffraction Data Collection. Unknown Source. [Link]

  • First time Single Crystal X-ray Structure Determination – Data Collection. Bruker. [Link]

  • A beginner's guide to X-ray data processing. The Biochemist - Portland Press. [Link]

Sources

Exploratory

thermodynamic stability of 3-Isopropyl-1-methylpiperazin-2-one

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Isopropyl-1-methylpiperazin-2-one Executive Summary This technical guide provides a comprehensive framework for assessing the , a substituted piperazinone o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Isopropyl-1-methylpiperazin-2-one

Executive Summary

This technical guide provides a comprehensive framework for assessing the , a substituted piperazinone of interest to researchers and drug development professionals. In the absence of direct published stability data for this specific molecule, this document synthesizes foundational principles from analogous heterocyclic systems, including piperazines and other cyclic amides. We present a multi-faceted approach combining theoretical analysis, predictive computational modeling, and robust experimental protocols. The guide details the likely conformational landscape, predicts potential degradation pathways, and provides step-by-step methodologies for in silico analysis and laboratory-based stress testing. The objective is to equip scientists with the necessary tools to rigorously evaluate the stability profile of this molecule, a critical step in determining its viability as a candidate for further development.

Introduction: The Imperative of Stability in Drug Development

The piperazinone scaffold is a privileged structure in medicinal chemistry, frequently incorporated into pharmacologically active agents to enhance properties such as solubility and bioavailability.[1] The specific molecule, 3-Isopropyl-1-methylpiperazin-2-one, combines this valuable core with substituents—an N-methyl group and a C3-isopropyl group—that can significantly influence its physicochemical properties.

Theoretical Assessment of Molecular Stability

The thermodynamic stability of a molecule is intrinsically linked to its structure. By dissecting the conformational possibilities and the electronic nature of its constituent parts, we can formulate a strong hypothesis regarding its stable forms and potential liabilities.

The Conformational Landscape of the Piperazin-2-one Ring

Like other saturated six-membered heterocyclic rings, the piperazin-2-one core is not planar. It exists in a dynamic equilibrium between several conformers, with the low-energy chair form being overwhelmingly favored.[3][4][5]

  • Chair Conformation: This is the anticipated global minimum energy structure, as it minimizes both torsional strain and steric hindrance.[3][5] The substituents (the C3-isopropyl group and the N1-methyl group) will occupy either axial or equatorial positions. Due to the significant steric bulk of the isopropyl group, it is strongly predicted to favor the equatorial position to minimize 1,3-diaxial interactions.

  • Boat and Twist-Boat Conformations: These are higher-energy intermediates in the process of ring inversion.[3][4] While transiently populated, they are generally not significantly present at equilibrium unless specific structural constraints, such as metal chelation, are introduced.[4] The energy barrier to convert from a chair to a boat conformation in a simple piperazine ring is approximately 6.1 kcal/mol.[4]

Caption: Predicted conformational equilibrium of the piperazin-2-one ring.

Predicted Degradation Pathways

The structure of 3-Isopropyl-1-methylpiperazin-2-one contains two primary functionalities susceptible to degradation: the amide (lactam) bond and the tertiary amine at the N4 position.

  • Hydrolysis of the Amide Bond: Amide bonds are generally stable, but they can undergo hydrolysis under strongly acidic or basic conditions.[6] This would result in ring-opening to form a linear amino acid derivative.

    • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon for nucleophilic attack by water.

    • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by elimination of the amino leaving group.

  • Oxidative Degradation: The piperazine ring, particularly the carbons adjacent to the nitrogen atoms, can be susceptible to oxidation.[7][8] This is a common degradation pathway for many amine-containing pharmaceuticals.[9] Oxidation could lead to the formation of N-oxides, hydroxylated species, or even ring-opened products.

Hydrolysis_Pathway cluster_0 Acid-Catalyzed Hydrolysis Molecule 3-Isopropyl-1-methyl- piperazin-2-one Protonation Protonation of Carbonyl Oxygen Molecule->Protonation H⁺ Attack Nucleophilic Attack by H₂O Protonation->Attack RingOpening Ring-Opened Product (Linear Amino Acid) Attack->RingOpening

Caption: A simplified schematic of the proposed acid-catalyzed hydrolysis pathway.

Computational Protocol for In Silico Stability Assessment

Computational chemistry provides a powerful, resource-efficient method to predict the thermodynamic properties of a molecule before extensive lab work is undertaken. Density Functional Theory (DFT) is particularly well-suited for this purpose.

Objective

To calculate the relative energies of the principal conformers of 3-Isopropyl-1-methylpiperazin-2-one and identify the global minimum energy structure, thereby providing a theoretical foundation for its thermodynamic stability.

Step-by-Step Methodology
  • Structure Preparation:

    • Build the 3D structure of 3-Isopropyl-1-methylpiperazin-2-one using a molecular editor.

    • Generate initial geometries for the key conformers, primarily the chair conformations with the isopropyl group in both the axial and equatorial positions. Include boat and twist-boat conformers for a comprehensive analysis.

  • Geometry Optimization:

    • Causality: The purpose of geometry optimization is to find the lowest energy arrangement of atoms for each starting conformer. This is the most stable structure on the potential energy surface.

    • Protocol: Perform geometry optimization using a DFT functional known to perform well for organic molecules, such as M06-2X or B3LYP, with a Pople-style basis set like 6-311++G(d,p). The choice of a functional like M06-2X is advantageous for accurately modeling non-covalent interactions that may influence conformational preference.[10]

  • Frequency Calculation:

    • Causality: A frequency calculation is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer) and not a transition state.

    • Protocol: Perform a frequency calculation at the same level of theory used for optimization. The results will also provide the zero-point vibrational energy (ZPVE) and other thermal corrections to the electronic energy.

  • Energy Analysis:

    • Causality: By comparing the Gibbs free energies (G) of all confirmed minima, the global minimum (the most thermodynamically stable conformer) can be identified.

    • Protocol: Extract the electronic energies and thermal corrections from the frequency calculation outputs. Calculate the Gibbs free energy for each conformer. The relative energies (ΔG) can then be determined by subtracting the energy of the global minimum from the energy of each higher-energy conformer.

Computational_Workflow Start 1. Build Initial 3D Structures (Chair, Boat, etc.) Opt 2. Geometry Optimization (e.g., M06-2X/6-311++G(d,p)) Start->Opt Freq 3. Frequency Calculation (Self-Validation) Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Re-optimize) Analysis 4. Calculate Gibbs Free Energy (G) Check->Analysis No End 5. Identify Global Minimum & Determine Relative Stabilities (ΔG) Analysis->End

Caption: Workflow for the computational conformational analysis of the target molecule.

Experimental Protocols for Stability Profiling

While theoretical and computational methods are predictive, experimental testing is required to definitively characterize the stability of a compound under real-world conditions. The following protocols are based on the International Council for Harmonisation (ICH) guideline Q1A(R2) for stability testing.

Chemical Stability (Forced Degradation Study)

Objective: To identify potential degradation products and pathways by subjecting the molecule to stress conditions that are more severe than accelerated storage conditions.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 3-Isopropyl-1-methylpiperazin-2-one in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. Include a control sample (stock solution in solvent only) stored at ambient temperature.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24, 48, and 72 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24, 48, and 72 hours.

    • Thermal Stress: Heat the solid compound at 80 °C for 72 hours. Dissolve for analysis.

    • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Quenching and Analysis:

    • Causality: At each time point, withdraw an aliquot. The reaction must be stopped immediately to ensure the analysis reflects the degradation at that specific time.

    • Protocol: For acid/base samples, neutralize with an equimolar amount of base/acid. Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples (including the t=0 control) by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a UV detector). A gradient elution method is recommended to resolve the parent compound from all potential degradants. Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of any degradation products.[6]

  • Data Analysis (Self-Validation):

    • Calculate the percentage of the parent compound remaining.

    • Calculate the percentage of each degradant formed.

Thermal Stability Analysis

Objective: To determine the melting point and decomposition temperature of the solid material.

Protocol:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and seal it.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow to identify endothermic events (melting) and exothermic events (decomposition).

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 5-10 mg of the compound into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.[11]

Data Synthesis and Interpretation

A comprehensive stability profile is achieved by integrating all data streams.

Data Presentation

Quantitative data should be summarized in clear, concise tables for easy comparison and reporting.

Table 1: Summary of Forced Degradation Results

Stress ConditionTime (h)Parent Compound Remaining (%)Major Degradant 1 (%) (m/z)Major Degradant 2 (%) (m/z)Mass Balance (%)
0.1 M HCl, 60°C24
48
72
0.1 M NaOH, 60°C24
48
72
3% H₂O₂, RT24
48
72

Table 2: Summary of Thermal Analysis Data

TechniqueParameterValue
DSCMelting Point (T_onset)
Melting Point (Peak)
TGAOnset of Decomposition
Temperature at 5% Mass Loss
Integrated Stability Assessment

The final stability assessment should synthesize all findings. For example, if computational results predict a high-energy barrier for ring inversion and experimental DSC/TGA show a high decomposition temperature, the molecule can be considered conformationally rigid and thermally stable. If forced degradation studies show significant hydrolysis under acidic conditions, this identifies a key liability that must be addressed in formulation development (e.g., by using a buffered formulation or avoiding acidic excipients). The identity of degradants from LC-MS analysis can be used to confirm or refute the theoretically predicted degradation pathways.

Conclusion

While direct stability data for 3-Isopropyl-1-methylpiperazin-2-one is not currently available in the public domain, a robust and scientifically rigorous assessment of its thermodynamic stability is achievable. By leveraging knowledge from analogous piperazine and cyclic amide systems, a strong theoretical framework can be constructed. This framework, when combined with the detailed computational and experimental protocols outlined in this guide, provides a clear pathway for researchers to thoroughly characterize the stability profile of this molecule. This integrated approach, which emphasizes causality and self-validation, will generate the critical data needed to make informed decisions in the drug discovery and development process.

References

  • Beilstein Journal of Organic Chemistry. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. [Link]

  • PubMed. (2016). Conformational analysis of 2-substituted piperazines. [Link]

  • Parks, C., et al. (2021). Rationalizing Product Formation in Piperazine Degradation: A Computational Study.
  • International Journal of Greenhouse Gas Control. (2014). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
  • PubMed. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. [Link]

  • ResearchGate. (2021). Rationalizing Product Formation in Piperazine Degradation: A Computational Study | Request PDF. [Link]

  • SID. (n.d.). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. [Link]

  • Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions.
  • ACS Omega. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. [Link]

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • ResearchGate. (n.d.). DEGRADATION PRODUCTS OF NORFLOXACIN FORMED BY OXIDATION OF PIPERAZINYL... | Download Scientific Diagram. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2021). Thermodynamic Stability Is a Strong Predictor for the Delivery of DARPins to the Cytosol via Anthrax Toxin. [Link]

  • Journal of Chemical & Engineering Data. (2009). Thermophysical Properties of Aqueous Piperazine and Aqueous (N-Methyldiethanolamine + Piperazine) Solutions at Temperatures (298.15 to 338.15) K. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 3-Isopropyl-1-methylpiperazin-2-one as a Conformationally Constrained Scaffold in Peptidomimetic Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Scientific Rationale & Structural Design The translation of native pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Scientific Rationale & Structural Design

The translation of native peptides into viable therapeutics is frequently hindered by their poor oral bioavailability, rapid proteolytic degradation, and lack of membrane permeability. To overcome these pharmacokinetic (PK) liabilities, medicinal chemists employ peptidomimetics —molecules designed to mimic the bioactive conformation of a peptide while replacing labile amide bonds with stable, synthetic scaffolds[1].

The piperazin-2-one ring is a privileged heterocyclic scaffold in this domain. It acts as a rigid dipeptide surrogate, effectively constraining the ϕ and ψ dihedral angles of the peptide backbone to stabilize specific secondary structures, such as β -turns[2].

Specifically, 3-Isopropyl-1-methylpiperazin-2-one (CAS: 1073556-03-2) is a highly specialized building block that provides two critical structural modifications:

  • The 3-Isopropyl Group: Acts as a direct bioisostere for the side chain of Valine . By locking this side chain onto a rigid ring, the entropic penalty of binding to the target receptor is significantly reduced.

  • The 1-Methyl Group (N-Methylation): Serves as an N-methylated amide surrogate. Masking the hydrogen bond donor (N-H) of the peptide backbone decreases the desolvation energy required for the molecule to pass through lipid bilayers, thereby drastically improving passive cellular permeability and shielding the core from proteolytic cleavage[3].

G N1 Native Valine Peptide (Poor PK, Labile) N2 Identify Key Pharmacophore N1->N2 N3 Scaffold Hopping & Rigidification N2->N3 N4 3-Isopropyl-1-methyl piperazin-2-one N3->N4 N5 Optimized Peptidomimetic (High Stability) N4->N5

Caption: Logical workflow of scaffold hopping from a labile native peptide to a rigidified peptidomimetic.

Quantitative Impact on Pharmacokinetics

Incorporating the 3-isopropyl-1-methylpiperazin-2-one scaffold into a therapeutic sequence predictably alters its physicochemical properties. The table below summarizes the typical quantitative improvements observed when replacing a native Val-Xaa dipeptide sequence with this constrained scaffold in a standard drug discovery assay panel[3][4].

Pharmacokinetic ParameterNative Val-Xaa PeptidePiperazin-2-one PeptidomimeticCausality / Mechanism of Action
Proteolytic Half-Life ( T1/2​ in HLM) < 15 minutes> 120 minutesSteric occlusion and removal of the scissile amide bond prevent peptidase recognition.
Apparent Permeability ( Papp​ ) <1.0×10−6 cm/s >10.0×10−6 cm/sN-methylation removes a hydrogen bond donor, lowering the polar surface area (PSA).
Oral Bioavailability ( F% ) < 2%25% - 45%Combined effect of increased metabolic stability and enhanced intestinal absorption.
Receptor Binding Entropy ( ΔS ) Highly NegativeNear Zero / PositivePre-organization of the Valine side chain reduces the entropic penalty upon target binding.

Experimental Methodologies

The following protocols outline a self-validating system for synthesizing the 3-isopropyl-1-methylpiperazin-2-one core and subsequently incorporating it into a growing peptidomimetic chain via N4-acylation.

Protocol A: Synthesis of the 3-Isopropyl-1-methylpiperazin-2-one Core

This protocol utilizes a highly enantioselective reductive amination followed by spontaneous lactamization, preserving the stereocenter of the starting amino acid[5].

Materials:

  • (R)- or (S)-Valine methyl ester hydrochloride

  • N-Boc-N-methyl-2-aminoacetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,2-Dichloroethane (DCE) and Dichloromethane (DCM)

Step-by-Step Procedure:

  • Imine Formation: Suspend Valine methyl ester hydrochloride (1.0 eq) and N-Boc-N-methyl-2-aminoacetaldehyde (1.05 eq) in anhydrous DCE (0.2 M). Add DIPEA (1.1 eq) to liberate the free base of the Valine ester. Stir at room temperature for 2 hours.

    • Expert Insight: Pre-forming the imine before adding the reducing agent prevents the premature reduction of the aldehyde to an alcohol.

  • Reductive Amination: Add STAB (1.5 eq) portion-wise to the reaction mixture. Stir for 12 hours at room temperature. Monitor completion via LC-MS.

    • Expert Insight: STAB is specifically chosen over NaBH4. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it highly selective for the protonated imine over the unreacted aldehyde.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over MgSO4​ , and concentrate in vacuo to yield the N-alkylated intermediate.

  • Boc Deprotection: Dissolve the crude intermediate in a 1:4 mixture of TFA/DCM. Stir for 1 hour at room temperature until complete consumption of the starting material is observed. Concentrate under reduced pressure to remove excess TFA.

  • Lactamization: Dissolve the resulting TFA salt in methanol. Add DIPEA (3.0 eq) to basify the solution and heat to 60°C for 4 hours.

    • Expert Insight: Neutralizing the TFA salt exposes the primary/secondary amine. The spatial proximity of this amine to the methyl ester drives a spontaneous, thermodynamically favored intramolecular aminolysis, forming the 6-membered piperazin-2-one ring.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes) to isolate the pure 3-Isopropyl-1-methylpiperazin-2-one core[6].

Synthesis S1 Valine Methyl Ester + N-Boc-N-methyl-2-aminoacetaldehyde S2 Reductive Amination (STAB, DCE) S1->S2 S3 Intermediate: N-Alkylated Valine Ester S2->S3 S4 Boc Deprotection (TFA / DCM) S3->S4 S5 Intramolecular Lactamization (DIPEA, MeOH, 60°C) S4->S5 S6 3-Isopropyl-1-methyl piperazin-2-one S5->S6

Caption: Chemical synthesis pathway for the 3-Isopropyl-1-methylpiperazin-2-one scaffold.

Protocol B: N4-Acylation for Peptidomimetic Elongation

To utilize this scaffold in a drug discovery pipeline, the free secondary amine at the N4 position must be coupled to the C-terminus of the next amino acid in the sequence.

Step-by-Step Procedure:

  • Activation: In a dry flask, dissolve the N-protected incoming amino acid (e.g., Fmoc-Xaa-OH) (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir for 5 minutes to generate the active HOAt ester.

    • Expert Insight: The secondary amine at the N4 position of the piperazinone is highly sterically hindered by the adjacent 3-isopropyl group. Standard coupling reagents (like DCC or EDC) will result in poor yields. HATU is mandatory here; the pyridine nitrogen of the HOAt leaving group acts as an intramolecular general base, drastically accelerating the acylation of hindered amines.

  • Coupling: Add the 3-Isopropyl-1-methylpiperazin-2-one (1.0 eq) to the activated ester solution. Stir at 40°C for 16 hours.

  • Validation: Monitor the reaction via LC-MS. A successful coupling will show the disappearance of the piperazinone mass ( [M+H]+=157.1 ) and the appearance of the target peptidomimetic mass[7].

  • Isolation: Dilute with ethyl acetate, wash extensively with 5% LiCl (to remove DMF), followed by 1M HCl, and brine. Dry and concentrate for subsequent deprotection/elongation steps.

References

  • Synthesis of Chiral Piperazin-2-ones as Model Peptidomimetics Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution Source: ResearchGate URL:[Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • 3-isopropyl-1-methylpiperazin-2-one hydrochloride (C8H16N2O) - PubChemLite Source: Université du Luxembourg URL:[Link]

  • Bicyclic pyrimidine pi3k inhibitor compounds selective for p110 delta, and methods of use (WO2010138589A1)

Sources

Application

Application Notes and Protocols: The Catalytic Potential of 3-Isopropyl-1-methylpiperazin-2-one and its Analogs

Introduction: A Scaffold of Latent Potential The piperazin-2-one moiety is a privileged structural motif frequently encountered in a wide array of biologically active compounds and pharmaceuticals.[1] Its rigid, chiral f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Scaffold of Latent Potential

The piperazin-2-one moiety is a privileged structural motif frequently encountered in a wide array of biologically active compounds and pharmaceuticals.[1] Its rigid, chiral framework makes it an attractive scaffold for the design of novel therapeutic agents and, increasingly, for the development of asymmetric catalysts. This guide focuses on 3-Isopropyl-1-methylpiperazin-2-one , a specific, commercially available derivative of this class.[2][3]

While direct catalytic applications of 3-Isopropyl-1-methylpiperazin-2-one are not yet prominently featured in the scientific literature, its structural attributes—a stereogenic center at the C3 position, the steric bulk of the isopropyl group, and the nucleophilic nitrogen atoms—suggest significant, untapped potential in the realm of asymmetric catalysis. The purpose of these application notes is not to document established uses, but rather to provide a forward-looking, scientifically-grounded perspective on how this molecule and its analogs can be leveraged in catalytic system design.

This document will provide researchers, medicinal chemists, and drug development professionals with:

  • A detailed protocol for the asymmetric synthesis of the core piperazin-2-one scaffold.

  • An in-depth analysis of how related chiral piperazine and piperazinone structures are currently employed as ligands in metal-catalyzed reactions and as key intermediates in complex syntheses.

  • A prospective look at how 3-Isopropyl-1-methylpiperazin-2-one could be derivatized and utilized in novel catalytic applications.

Part 1: Foundational Synthesis of Chiral Piperazin-2-ones

Before exploring catalytic applications, it is essential to have a robust and reliable method for synthesizing the chiral piperazin-2-one core. Asymmetric catalytic methodologies provide the most elegant and efficient access to these structures. One powerful approach is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which can be thought of as aromatic precursors to piperazin-2-ones.

Protocol 1: Palladium-Catalyzed Asymmetric Hydrogenation for Chiral Piperazin-2-one Synthesis

This protocol provides a general framework for the synthesis of chiral disubstituted piperazin-2-ones, which can be adapted for substrates leading to the 3-isopropyl derivative. The reaction relies on a dynamic kinetic resolution process under hydrogenation conditions.

Workflow for Asymmetric Hydrogenation:

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A Pyrazin-2-ol Substrate E Combine in Autoclave A->E B Chiral Ligand + Pd Catalyst B->E C Acid Additive (e.g., TsOH) C->E D Solvent (e.g., DCM/benzene) D->E F Pressurize with H₂ (1000 psi) E->F G Heat to 80°C for 24-48h F->G H Cool and Depressurize G->H I Solvent Evaporation H->I J Column Chromatography I->J K Chiral Piperazin-2-one J->K

Caption: Workflow for Pd-catalyzed asymmetric hydrogenation.

Materials:

  • Substituted pyrazin-2-ol (1.0 equiv)

  • Palladium catalyst precursor (e.g., Pd(TFA)₂) (3.3 mol%)

  • Chiral phosphine ligand (e.g., a SEGPHOS derivative) (3.3 mol%)

  • Acid additive (e.g., TsOH·H₂O) (1.0 equiv)

  • Degassed solvents (e.g., DCM/benzene, 1:1 v/v)

  • High-pressure autoclave equipped with a stirrer

  • Hydrogen gas (high purity)

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox, to a vial, add the palladium precursor and the chiral ligand. Add a portion of the degassed solvent and stir to form the active catalyst complex.

  • Reaction Assembly: To a glass liner for the autoclave, add the pyrazin-2-ol substrate and the acid additive.

  • Transfer and Seal: Transfer the catalyst solution to the glass liner containing the substrate. Place the liner in the autoclave, seal the vessel, and purge several times with argon, followed by hydrogen.

  • Hydrogenation: Pressurize the autoclave to 1000 psi with hydrogen gas. Begin stirring and heat the reaction to 80 °C.

  • Monitoring: Maintain the temperature and pressure for 24 to 48 hours. The reaction progress can be monitored by taking aliquots (after cooling and depressurizing) and analyzing by ¹H NMR spectroscopy.

  • Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the enantiomerically enriched piperazin-2-one.

  • Analysis: The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral HPLC analysis and ¹H NMR spectroscopy.

Causality and Insights:

  • The Chiral Ligand: The choice of the chiral phosphine ligand is paramount as it creates the chiral environment around the palladium center, which is responsible for the enantioselective hydrogenation of the prochiral imine intermediates.

  • The Acid Additive: The acid additive, such as TsOH, is crucial for promoting the tautomerization of the pyrazin-2-ol to its dihydropyrazin-2-one forms, which are the actual substrates for the asymmetric hydrogenation.

  • Solvent System: A mixed solvent system like DCM/benzene has been found to be optimal for achieving high conversion, diastereoselectivity, and enantioselectivity.

Part 2: The Piperazine Scaffold in Asymmetric Catalysis

While 3-Isopropyl-1-methylpiperazin-2-one itself is not a documented catalyst, its core structure is central to many successful catalytic systems. These applications typically fall into two categories: as a chiral ligand for a metal center or as a building block for more complex organocatalysts.

Piperazine Derivatives as Chiral Ligands for Metal Catalysts

The two nitrogen atoms of the piperazine ring are excellent coordination points for transition metals. When the piperazine scaffold is chiral, it can form a stable complex with a metal (e.g., Copper, Palladium, Iridium), creating a highly effective asymmetric catalyst.[4][5][6]

A prime example is the use of chiral piperazine-derived Schiff base ligands in the Copper(II)-catalyzed asymmetric Henry (nitroaldol) reaction.[4]

Conceptual Workflow for Ligand Synthesis and Catalysis:

G cluster_ligand Ligand Synthesis cluster_catalysis Asymmetric Catalysis A Chiral Piperazine Precursor (e.g., from amino acid) C Condensation Reaction A->C B Aldehyde B->C D Chiral Schiff Base Ligand C->D H In-situ Catalyst Formation D->H E Cu(OAc)₂ E->H F Aldehyde Substrate I Henry Reaction F->I G Nitromethane G->I H->I J Chiral β-Nitro Alcohol I->J

Caption: Ligand synthesis and its use in Cu-catalyzed Henry reaction.

Protocol 2: Asymmetric Henry Reaction Using a Piperazine-Derived Ligand

This protocol illustrates how a chiral piperazine derivative, conceptually similar to 3-Isopropyl-1-methylpiperazin-2-one after modification, can be used as a ligand.

Materials:

  • Aldehyde (1.0 mmol)

  • Nitromethane (10.0 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 0.05 mmol, 5 mol%)

  • Chiral piperazine-derived Schiff base ligand (0.06 mmol, 6 mol%)

  • Solvent (e.g., Isopropanol)

Step-by-Step Procedure:

  • Catalyst Formation: In a reaction flask, dissolve the chiral piperazine ligand and Cu(OAc)₂ in isopropanol. Stir the mixture at room temperature for 30 minutes to allow for the formation of the copper-ligand complex.

  • Substrate Addition: To the catalyst solution, add the aldehyde substrate.

  • Reagent Addition: Add the nitromethane to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 24-72 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture and purify by column chromatography to isolate the chiral β-nitro alcohol product.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC.

Causality and Insights:

  • The Ligand's Role: The chiral ligand coordinates to the copper ion, creating a chiral Lewis acid environment. The aldehyde substrate then coordinates to this chiral complex, and nitromethane attacks from a specific face, leading to high enantioselectivity.[4]

  • Bifunctional Catalysis: The non-coordinating nitrogen atom in the piperazine ring can act as a Brønsted base, activating the nitromethane and further enhancing the reaction rate and selectivity.[4]

Quantitative Data for Representative Catalytic Systems:

Catalyst SystemReactionYield (%)Enantiomeric Excess (ee %)Reference
Pd-Phox / Piperazin-2-oneAllylic Alkylation75-99%85-97%[1]
Cu(II) / Piperazine-Schiff BaseHenry Reactionup to 98%up to 91%[4]
Ir-Complex / Piperazin-2-oneAsymmetric Hydrogenation85-99%80-96%[6]

Part 3: Prospective Catalytic Applications for 3-Isopropyl-1-methylpiperazin-2-one

Given the established catalytic utility of the piperazine scaffold, we can propose several avenues for the application of 3-Isopropyl-1-methylpiperazin-2-one.

As a Precursor for Novel Chiral Ligands

The most direct application would be its use as a chiral building block. The secondary amine at the N4 position can be functionalized to introduce coordinating groups, transforming the molecule into a bidentate or tridentate ligand.

Proposed Derivatization Strategy:

G A 3-Isopropyl-1- methylpiperazin-2-one B Functionalization at N4 (e.g., with 2-picolyl chloride) A->B C Novel Chiral Ligand B->C D Metal Complexation (e.g., with Ru, Rh, Ir) C->D E Asymmetric Catalyst for Hydrogenation/Transfer Hydrogenation D->E

Caption: Proposed path from the topic compound to a catalyst.

The presence of the bulky isopropyl group could impart unique steric properties to the resulting catalyst, potentially leading to higher enantioselectivities in certain transformations compared to less hindered ligands.[7] The C3 stereocenter would control the overall chirality of the metal complex's catalytic pocket.

As a Chiral Brønsted Base Organocatalyst

The N4 nitrogen of 3-Isopropyl-1-methylpiperazin-2-one is basic. While its basicity is modest, it could be sufficient to catalyze reactions that proceed through enamine or enolate intermediates, such as Michael additions or aldol reactions. The chiral environment provided by the C3-isopropyl group could induce enantioselectivity in the product. Further derivatization to enhance basicity or introduce hydrogen-bonding capabilities (e.g., thiourea moiety) could expand its utility as an organocatalyst.

Conclusion

3-Isopropyl-1-methylpiperazin-2-one stands as a molecule of high potential in the field of asymmetric catalysis. While it may not be a catalyst "off-the-shelf," its inherent chirality, steric bulk, and functional handles make it an ideal starting point for the rational design of novel chiral ligands and organocatalysts. The protocols and concepts outlined in this guide, drawn from successful applications of analogous structures, provide a solid foundation for researchers to begin exploring the catalytic capabilities of this promising scaffold. The development of catalytic systems based on this and related piperazin-2-ones will undoubtedly open new avenues in the efficient, stereocontrolled synthesis of complex molecules.

References

  • Alkan, M. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica, 69, 316–321. [Link]

  • Caruana, L., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(22), 10485–10491. [Link]

  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(3), 931-934. [Link]

  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie, 127(3), 943-946. [Link]

  • Zhang, X., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic & Biomolecular Chemistry, 19(37), 8048-8052. [Link]

  • Zhang, X., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • Humphrey, G. R., et al. (2013). Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. Organic Process Research & Development, 17(8), 1097–1105. [Link]

  • Shirai, R., et al. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters, 8(26), 6139–6142. [Link]

  • PubChem. 3-isopropyl-1-methylpiperazin-2-one hydrochloride. PubChem. [Link]

  • MDPI. Feature Papers in Catalysis in Organic and Polymer Chemistry. MDPI. [Link]

  • Wipf, P., & Maciejewski, J. P. (2012). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines. Tetrahedron Letters, 53(28), 3582-3585. [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of 3-Isopropyl-1-methylpiperazin-2-one for Library Generation

Introduction The piperazine-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently appearing in a diverse range of biologically active compounds. Its inherent structural features, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperazine-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently appearing in a diverse range of biologically active compounds. Its inherent structural features, including a constrained cyclic backbone and multiple sites for chemical modification, make it an attractive starting point for the construction of compound libraries for drug discovery. This application note provides a comprehensive guide to the synthesis and functionalization of a specific, highly versatile piperazine-2-one core: 3-Isopropyl-1-methylpiperazin-2-one . We will detail a robust synthetic route to this scaffold and explore a variety of functionalization strategies at the N4-position and the C5/C6 methylene positions, culminating in a blueprint for the generation of a diverse chemical library suitable for high-throughput screening.

The 3-isopropyl group provides a degree of lipophilicity and a defined stereocenter, while the 1-methyl group caps one of the reactive nitrogen atoms, simplifying subsequent diversification efforts. The remaining secondary amine at the N4 position and the adjacent methylene groups at C5 and C6 serve as key handles for introducing a wide array of chemical functionalities.

I. Synthesis of the Core Scaffold: 3-Isopropyl-1-methylpiperazin-2-one

A reliable and scalable synthesis of the 3-Isopropyl-1-methylpiperazin-2-one core is paramount for its use in library generation. The following two-step protocol is a robust method adapted from established procedures for the synthesis of substituted piperazin-2-ones. The key steps involve a nucleophilic substitution followed by an intramolecular cyclization.

G cluster_0 Synthesis of 3-Isopropyl-1-methylpiperazin-2-one N-methylethylenediamine N-methylethylenediamine Intermediate Intermediate Amine N-methylethylenediamine->Intermediate 1. K2CO3, MeCN, 80 °C Ethyl 2-bromo-3-methylbutanoate Ethyl 2-bromo-3-methylbutanoate Ethyl 2-bromo-3-methylbutanoate->Intermediate Scaffold 3-Isopropyl-1-methylpiperazin-2-one Intermediate->Scaffold 2. Toluene, reflux

Caption: Synthetic scheme for 3-Isopropyl-1-methylpiperazin-2-one.

Protocol 1: Synthesis of 3-Isopropyl-1-methylpiperazin-2-one

Step 1: Synthesis of Ethyl 2-((2-(methylamino)ethyl)amino)-3-methylbutanoate (Intermediate Amine)

  • To a stirred solution of N-methylethylenediamine (1.0 eq.) in anhydrous acetonitrile (MeCN, 0.5 M), add potassium carbonate (K₂CO₃, 2.5 eq.).

  • Slowly add a solution of ethyl 2-bromo-3-methylbutanoate (1.1 eq.) in MeCN to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude intermediate amine, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to form 3-Isopropyl-1-methylpiperazin-2-one

  • Dissolve the crude intermediate amine from Step 1 in toluene (0.2 M).

  • Heat the solution to reflux (approximately 110 °C) and stir for 24 hours. The cyclization reaction involves the intramolecular attack of the secondary amine onto the ester carbonyl, with the elimination of ethanol.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 3-Isopropyl-1-methylpiperazin-2-one as a solid or oil.

II. Functionalization of the Piperazin-2-one Scaffold

The 3-Isopropyl-1-methylpiperazin-2-one scaffold offers two primary regions for diversification: the N4-nitrogen and the C5/C6 methylene groups. The following sections detail protocols for a range of functionalization reactions at these positions.

G cluster_1 Functionalization Strategies Scaffold 3-Isopropyl-1-methyl- piperazin-2-one N4_Func N4-Functionalization Scaffold->N4_Func N-Arylation N-Acylation N-Sulfonylation Reductive Amination CH_Func C5/C6-Functionalization Scaffold->CH_Func Photoredox Catalysis

Caption: Overview of functionalization points on the scaffold.

A. N4-Position Functionalization

The secondary amine at the N4-position is a versatile handle for introducing a wide range of substituents through well-established synthetic methodologies.

1. N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[1]

Protocol 2: N-Arylation of 3-Isopropyl-1-methylpiperazin-2-one

  • To a dry Schlenk tube, add 3-Isopropyl-1-methylpiperazin-2-one (1.2 eq.), the desired aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., dioxane or toluene, 0.2 M).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Recommendation Rationale
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Readily available and effective precatalysts.
Ligand Xantphos, RuPhos, SPhosBulky, electron-rich phosphine ligands facilitate the catalytic cycle.[2]
Base Cs₂CO₃, K₃PO₄, NaOtBuThe choice of base can significantly impact reaction efficiency.
Solvent Dioxane, TolueneAnhydrous, non-protic solvents are essential.

2. N-Acylation and N-Sulfonylation

The N4-amine can be readily acylated or sulfonylated to introduce amide and sulfonamide functionalities, which are prevalent in bioactive molecules.

Protocol 3: N-Acylation/N-Sulfonylation

  • Dissolve 3-Isopropyl-1-methylpiperazin-2-one (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.3 M).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride, sulfonyl chloride, or anhydride (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

3. Reductive Amination

Reductive amination provides a straightforward method to introduce a variety of alkyl groups at the N4-position by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent.[3]

Protocol 4: Reductive Amination

  • To a solution of 3-Isopropyl-1-methylpiperazin-2-one (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in a suitable solvent (e.g., 1,2-dichloroethane (DCE) or methanol), add a mild acid catalyst such as acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

B. C5/C6-Position Functionalization via Photoredox Catalysis

Recent advances in photoredox catalysis have enabled the direct C-H functionalization of saturated N-heterocycles, providing a powerful tool for late-stage diversification.[2][4][5][6][7] For the 3-Isopropyl-1-methylpiperazin-2-one scaffold, this methodology can be applied to introduce substituents at the C5 and C6 positions.

Protocol 5: C-H Arylation of the Piperazin-2-one Ring

  • In a vial, combine 3-Isopropyl-1-methylpiperazin-2-one (1.0 eq.), an electron-deficient aryl halide or vinyl sulfone (1.5 eq.), a photoredox catalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a base (e.g., NaOAc, 2.0 eq.).

  • Add a suitable solvent (e.g., dimethylformamide (DMF) or acetonitrile, 0.1 M).

  • Degas the reaction mixture by sparging with an inert gas for 15-20 minutes.

  • Place the vial in a photoreactor and irradiate with blue LEDs at room temperature for 24-48 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Recommendation Rationale
Photocatalyst Ir(ppy)₃, Ru(bpy)₃Cl₂These catalysts are efficient at promoting single-electron transfer upon irradiation with visible light.
Coupling Partner Electron-deficient arenes, vinyl sulfonesThese substrates are effective radical acceptors in the catalytic cycle.
Solvent DMF, AcetonitrilePolar aprotic solvents are typically used in photoredox catalysis.
Light Source Blue LEDsThe wavelength of light should match the absorption maximum of the photocatalyst.

III. Library Generation Strategy

A combinatorial library can be generated from the 3-Isopropyl-1-methylpiperazin-2-one scaffold by systematically applying the functionalization reactions described above with a diverse set of building blocks. A parallel synthesis approach is well-suited for this purpose.

G cluster_2 Library Generation Workflow Scaffold 3-Isopropyl-1-methyl- piperazin-2-one N4_Array Array of N4-Functionalized Scaffolds Scaffold->N4_Array Parallel N-Arylation, N-Acylation, Reductive Amination (Building Blocks A, B, C...) Final_Library Diverse Chemical Library N4_Array->Final_Library Parallel C-H Functionalization (Building Blocks X, Y, Z...)

Caption: A two-step workflow for generating a diverse library.

Protocol 6: Parallel Library Synthesis

Step 1: Generation of N4-Functionalized Intermediates

  • In an array of reaction vials (e.g., in a 96-well plate format), dispense a solution of 3-Isopropyl-1-methylpiperazin-2-one in a suitable solvent.

  • To each vial, add a unique building block for N4-functionalization:

    • For N-arylation : A unique aryl halide, along with the catalyst, ligand, and base.

    • For N-acylation/N-sulfonylation : A unique acyl chloride or sulfonyl chloride and a base.

    • For reductive amination : A unique aldehyde or ketone and a reducing agent.

  • Seal the reaction plate and perform the reactions under the conditions outlined in Protocols 2, 3, and 4.

  • After the reactions are complete, perform a parallel workup and purification (e.g., using automated liquid handling and preparative HPLC).

Step 2: C-H Functionalization of the N4-Diversified Library

  • Take the array of purified N4-functionalized piperazin-2-ones from Step 1.

  • Subject this array to the C-H functionalization conditions described in Protocol 5, using a diverse set of electron-deficient arenes or vinyl sulfones.

  • Perform a parallel workup and purification to yield the final library of compounds.

Diversification Point Reaction Building Block Examples
N4-Position Buchwald-Hartwig AminationSubstituted aryl bromides, heteroaryl chlorides
N-AcylationDiverse acyl chlorides (aliphatic, aromatic, heterocyclic)
N-SulfonylationVarious arylsulfonyl chlorides
Reductive AminationAliphatic and aromatic aldehydes
C5/C6-Position Photoredox C-H ArylationElectron-deficient benzonitriles, vinyl sulfones

Conclusion

The 3-Isopropyl-1-methylpiperazin-2-one scaffold is a highly valuable starting point for the generation of diverse chemical libraries for drug discovery. This application note has provided detailed protocols for the synthesis of this core and its subsequent functionalization at the N4 and C5/C6 positions. By employing a parallel synthesis approach, researchers can efficiently generate large numbers of novel compounds with a wide range of chemical and physical properties, thereby increasing the probability of identifying new lead compounds for various therapeutic targets.

References

  • MacMillan, D. W. C., et al. (2011). The advent and development of organocatalysis. Nature, 475(7355), 183-193. [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). Merging photoredox catalysis with organocatalysis: The direct asymmetric α-chlorination of aldehydes. Science, 322(5898), 77-80. [Link]

  • Stephenson, C. R. J., et al. (2011). Visible light photoredox catalysis. Chemical Society Reviews, 40(4), 2186-2199. [Link]

  • Yoon, T. P., et al. (2010). Photoredox catalysis to access radicals for C–C bond formations. Accounts of Chemical Research, 43(11), 1555-1565. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. Tetrahedron Letters, 47(1), 125-128. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Nefzi, A., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8089. [Link]

  • Reductive Amination of 1-[3-(2- Alkylbenzofuranyl)]-2-phenylethanones. Synthesis of 1-[3- (2-Alkylbenzofuranyl)]-2-phenylethylamines. Journal of Heterocyclic Chemistry, 40(5), 879-882. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2014). The reaction mechanism proposed for the Ullmann-type N-arylation. [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. [Link]

  • Yao, R. S., et al. (2010). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 22(5), 3465-3470. [Link]

  • Wang, X., et al. (2025). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Angewandte Chemie International Edition, 64(44), e202511394. [Link]

  • Gómez, S., et al. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037-1057. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 3-Isopropyl-1-methylpiperazin-2-one synthesis

Welcome to the Technical Support Center for Piperazin-2-one Synthesis. This portal is designed for process chemists and drug development professionals seeking to optimize the yield, purity, and scalability of 3-Isopropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Piperazin-2-one Synthesis. This portal is designed for process chemists and drug development professionals seeking to optimize the yield, purity, and scalability of 3-Isopropyl-1-methylpiperazin-2-one.

Rather than providing a generic overview, this guide dissects the synthesis into a self-validating system. We address the specific kinetic and thermodynamic bottlenecks of this pathway, providing actionable, data-backed solutions.

Part 1: Process Overview & Mechanistic Rationale

The most scalable route to 3-Isopropyl-1-methylpiperazin-2-one avoids complex transition-metal catalysis in favor of a robust, two-step classical approach: a regioselective SN​2 alkylation followed by a base-promoted intramolecular lactamization.

The primary yield-limiting factors in this pathway are over-alkylation during the first step and stalled equilibrium during the cyclization step. By understanding the steric environment of the isopropyl group and the thermodynamics of secondary amine lactamization, we can engineer a high-yielding workflow.

SynthesisWorkflow A Methyl 2-bromo-3-methylbutanoate + N-Methylethylenediamine B SN2 Alkylation (Regioselective) A->B Anhydrous DCM 0°C to RT C Uncyclized Intermediate [M+H]+ 189.2 B->C - HBr D Base-Promoted Lactamization C->D Toluene, NaOMe Reflux (Dean-Stark) E 3-Isopropyl-1-methyl piperazin-2-one [M+H]+ 157.1 D->E - MeOH

Caption: Fig 1. Two-step synthetic workflow for 3-Isopropyl-1-methylpiperazin-2-one.

Part 2: Self-Validating Experimental Protocol

Every step in this protocol includes a built-in analytical checkpoint to ensure the reaction is proceeding as intended before moving to the next stage.

Step 1: Regioselective SN​2 Alkylation
  • Setup: Purge a 500 mL round-bottom flask with nitrogen. Charge the flask with N-methylethylenediamine (3.0 eq, 300 mmol) and anhydrous dichloromethane (DCM, 200 mL). Cool to 0 °C.

  • Addition: Dissolve methyl 2-bromo-3-methylbutanoate (1.0 eq, 100 mmol) in anhydrous DCM (50 mL). Add this ester solution dropwise over 2 hours via a syringe pump to the vigorously stirred diamine solution.

    • Causality: Slow addition into an excess of diamine ensures the reaction remains strictly pseudo-first-order with respect to the electrophile. The bulky isopropyl group on the alpha-bromo ester sterically hinders the secondary N-methyl amine, forcing the primary amine to act as the sole nucleophile.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: Sample 10 µL of the crude mixture, dilute in LC-MS grade MeOH, and analyze. The reaction is complete when the uncyclized intermediate is the dominant peak (m/z [M+H]+ = 189.2 ). If starting material remains, do not heat; extend the stirring time.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ (2 x 100 mL) to remove diamine hydrobromide salts. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Step 2: Base-Promoted Intramolecular Lactamization
  • Setup: Dissolve the crude uncyclized intermediate in anhydrous toluene (250 mL) in a flask equipped with a Dean-Stark trap and a reflux condenser.

  • Catalysis: Add sodium methoxide (NaOMe) (0.2 eq, 20 mmol).

    • Causality: The secondary amine is a weak nucleophile. NaOMe deprotonates the amine to a small equilibrium extent, while the Dean-Stark trap physically removes the methanol byproduct, leveraging Le Chatelier's principle to drive the thermodynamically unfavorable lactamization to completion.

  • Reaction: Reflux the mixture at 110 °C for 12 hours.

  • Self-Validation Checkpoint: Perform LC-MS analysis. The intermediate peak (m/z 189.2) must be entirely replaced by the cyclized product peak (m/z [M+H]+ = 157.1 ), aligning with established [1].

  • Workup: Cool to room temperature, quench with 10 mL of saturated aqueous NH4​Cl , and extract with ethyl acetate (3 x 100 mL). Concentrate and purify via silica gel chromatography (DCM:MeOH 95:5).

Part 3: Process Optimization Data

The cyclization step is highly sensitive to solvent choice and base loading. The data below summarizes the optimization parameters required to maximize yield while preventing epimerization of the C3 stereocenter.

EntrySolventBase/CatalystTemp (°C)Time (h)Conversion (%)Yield (%)Epimerization Observed
1MethanolNone65242515No
2TolueneNone110245542No
3 Toluene NaOMe (0.2 eq) 110 12 >99 89 <2%
4THF2-Hydroxypyridine (1.0 eq)65248061No
5TolueneNaOMe (1.0 eq)11012>9974>15%

Part 4: Troubleshooting & FAQs

TroubleshootingLogic Start Issue: Low Yield (<40%) Q1 LC-MS Analysis of Crude: Is Intermediate (m/z 189.2) present? Start->Q1 Yes1 Yes: Lactamization Stalled Q1->Yes1 Mass 189.2 Detected No1 No: Alkylation Failed / Side Reactions Q1->No1 Mass 189.2 Missing Sol1 Action: Add 0.2 eq NaOMe Remove MeOH via Dean-Stark Yes1->Sol1 Sol2 Action: Check Diamine Stoichiometry (Use 3:1 ratio to prevent dialkylation) No1->Sol2

Caption: Fig 2. LC-MS guided troubleshooting decision tree for yield optimization.

Q1: Why am I seeing a high percentage of dialkylated byproducts in the first step? A: Dialkylation occurs when the monoalkylated intermediate outcompetes the starting diamine for the electrophile. This is a kinetic issue. To troubleshoot, ensure you are maintaining a strict 3:1 molar ratio of N-methylethylenediamine to the bromo ester. Furthermore, the rate of addition is critical. Use a syringe pump to add the electrophile over at least 2 hours. This keeps the steady-state concentration of the electrophile near zero, statistically favoring reaction with the abundant unreacted diamine, a principle well-documented in [2].

Q2: My cyclization step is stalling at 40% conversion. How can I drive it to completion? A: The intramolecular attack of a secondary amine on a methyl ester is thermodynamically challenging because the leaving group (methanol) remains in the system, establishing an equilibrium. If you are running the reaction in a sealed vessel or a low-boiling solvent like THF, the reaction will stall. Switch to toluene, add 0.2 equivalents of NaOMe to increase the nucleophilicity of the amine, and critically, use a Dean-Stark trap to physically remove the methanol from the system.

Q3: I am synthesizing the (S)-enantiomer, but my chiral HPLC shows racemization. Why? A: The C3 position (bearing the isopropyl group) is an alpha-stereocenter situated between a carbonyl and an amine. This makes the alpha-proton relatively acidic. Prolonged exposure to strong bases (like 1.0 eq NaOMe) at high temperatures (110 °C) leads to enolization and subsequent epimerization. To preserve enantiomeric excess (ee), reduce the base loading to a catalytic 0.1-0.2 eq, or switch to a milder, bifunctional hydrogen-bonding catalyst like 2-hydroxypyridine, which promotes cyclization without deprotonating the alpha-carbon [3].

Q4: How do I efficiently separate the product from the excess unreacted N-methylethylenediamine? A: N-methylethylenediamine is highly water-soluble and basic. During the workup of the first step, washing the organic layer with slightly acidic or neutral aqueous buffers (like saturated NH4​Cl ) will partition the diamine into the aqueous phase. The monoalkylated intermediate is more lipophilic and will remain in the organic phase. Do not use strong acids (like 1M HCl) for the wash, as this will protonate your intermediate and pull it into the aqueous layer, destroying your yield.

Part 5: References

  • PubChemLite : 3-isopropyl-1-methylpiperazin-2-one hydrochloride (C8H16N2O). National Center for Biotechnology Information. Available at:[Link]

  • The Journal of Organic Chemistry : Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications, 2023. Available at:[Link]

Optimization

Technical Support Center: Chromatographic Purification of 3-Isopropyl-1-methylpiperazin-2-one

Welcome to the technical support center for the purification of 3-Isopropyl-1-methylpiperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-Isopropyl-1-methylpiperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this and other structurally related piperazinone derivatives. We will address common challenges, provide in-depth troubleshooting strategies, and offer validated protocols grounded in chromatographic theory and practical experience.

Section 1: Foundational Knowledge - Understanding the Molecule

This section addresses the fundamental chemical properties of 3-Isopropyl-1-methylpiperazin-2-one that dictate its chromatographic behavior.

Q1: What makes the purification of 3-Isopropyl-1-methylpiperazin-2-one by standard silica gel chromatography so challenging?

A1: The primary challenge stems from the molecule's inherent chemical properties. It is a moderately polar, basic compound due to the tertiary amine in the piperazine ring (the N-methyl group at position 1 and the nitrogen at position 4). This basicity leads to strong, undesirable interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This acid-base interaction results in several common chromatographic issues:

  • Severe Peak Tailing/Streaking: Instead of a sharp, symmetrical peak, the compound elutes slowly and unevenly, smearing down the column. This is because the interaction sites on the silica have a range of acidities, leading to a non-uniform elution profile.[1]

  • Irreversible Adsorption: In some cases, a portion of the compound can bind so strongly to the most acidic sites on the silica that it does not elute at all, resulting in poor mass recovery.[3]

  • Poor Resolution: Tailing peaks are inherently broad, making it difficult to separate the target compound from closely eluting impurities.

Q2: What are the typical impurities I should expect to encounter during the synthesis and purification of this compound?

A2: Impurities can originate from starting materials, side reactions, or degradation.[2] A thorough analysis of your crude material by LC-MS and NMR is critical. Common impurity classes include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be precursors to the piperazinone ring.[3]

  • Diastereomers/Enantiomers: The carbon at position 3, bearing the isopropyl group, is a chiral center. Unless your synthesis is stereospecific, you will produce a racemic or diastereomeric mixture that cannot be separated by standard achiral chromatography.[4][5]

  • N-dealkylated Species: Loss of the N-methyl group.

  • Oxidized Byproducts: The piperazinone ring can be susceptible to oxidation.[3]

  • Positional Isomers: If the synthesis allows, isomers with the isopropyl group at a different position could form.

Section 2: Troubleshooting Guide for Column Chromatography

This section provides a problem-and-solution framework for issues encountered during purification.

Problem: Severe Peak Tailing or Streaking on a Silica Gel Column

This is the most common issue reported for basic amines.

Q: My compound is streaking badly on my silica gel column, and I can't get a clean separation. What is the first and most effective solution?

A: The most direct solution is to neutralize the acidic activity of the silica gel by modifying the mobile phase. This is achieved by adding a small amount of a basic competitor that will preferentially bind to the acidic silanol sites, allowing your compound to elute symmetrically.

Recommended Solution: Mobile Phase Modification

Adding a basic modifier to the eluent is the standard and most effective practice.[1] Triethylamine (TEA) is a common choice, but ammonium hydroxide can also be very effective, especially for more polar amines.[1][6]

ModifierTypical ConcentrationNotes & Best Practices
Triethylamine (TEA) 0.1 - 2% (v/v)Highly effective and the most common choice. It is volatile, making it easy to remove from product fractions. Always start with a low concentration (e.g., 0.5%) and optimize using TLC.[1]
Ammonium Hydroxide (NH₄OH) 1 - 2% in the polar co-solvent (e.g., Methanol)Excellent for highly polar amines that may still show tailing with TEA. Prepare a stock solution of 1-2% concentrated NH₄OH in methanol and use this as your polar co-solvent in the mobile phase (e.g., DCM/ (MeOH w/ 2% NH₄OH)).[1]
Pyridine 0.1 - 0.5% (v/v)Less common due to its odor and higher boiling point, but can be effective as a competing base.[1]

Workflow: Troubleshooting Peak Tailing

Below is a logical workflow for addressing peak shape issues in normal phase chromatography.

G start Observe Peak Tailing or Streaking load_check Is the column overloaded? (>1-2% load by weight of silica) start->load_check reduce_load Action: Reduce Sample Load load_check->reduce_load Yes modifier_check Is a basic modifier in the mobile phase? load_check->modifier_check No add_modifier Action: Add 0.5-1% TEA or 1-2% NH₄OH in MeOH modifier_check->add_modifier No optimize_modifier Problem Persists? Optimize Modifier Concentration modifier_check->optimize_modifier Yes add_modifier->optimize_modifier change_phase Action: Switch to an Alternative Stationary Phase optimize_modifier->change_phase phase_options Options: - Basic Alumina - Amine-functionalized Silica - Reversed-Phase (High pH) change_phase->phase_options

Caption: Decision tree for troubleshooting peak tailing.

Problem: Compound Elutes with the Solvent Front (No Retention) in Reversed-Phase (C18)

Q: I am trying to use a C18 column, but my compound elutes in the void volume. How can I increase its retention?

A: This is a common issue for polar compounds in reversed-phase chromatography.[7][8] 3-Isopropyl-1-methylpiperazin-2-one, being a basic amine, is likely protonated at the typical acidic pH of standard reversed-phase mobile phases (e.g., with 0.1% formic or trifluoroacetic acid). This positive charge makes the molecule highly polar and water-soluble, causing it to have little to no interaction with the hydrophobic C18 stationary phase.

Recommended Solution: High pH Reversed-Phase Chromatography

The most effective strategy is to "turn off" the charge on the molecule by increasing the mobile phase pH.

  • Mechanism: By raising the pH to be approximately 2 units above the pKa of the basic nitrogen, the amine will be in its neutral, free-base form.[9] This neutral form is significantly less polar and more hydrophobic, which will dramatically increase its retention on a C18 column.

  • Implementation: Use a mobile phase buffered at pH 9-10. Common choices include ammonium bicarbonate or ammonium formate adjusted with ammonium hydroxide.

  • Critical Hardware Note: You must use a pH-stable reversed-phase column. Traditional silica-based C18 columns will rapidly degrade at pH > 8. Hybrid-particle or polymer-based columns are designed for high-pH stability and are required for this application.

Problem: Low Mass Recovery After Purification

Q: I loaded 500 mg of crude material onto my silica column, but only recovered 250 mg of pure compound, and I don't see any major impurities in my other fractions. Where did my compound go?

A: Significant loss of a basic compound on a silica gel column is almost always due to irreversible adsorption to the most acidic silanol sites.[3] Even with a basic modifier in the mobile phase, some very strong binding sites can permanently trap a portion of your product.

Recommended Solution: Column Passivation and Proper Loading

  • Passivate the Column: Before loading your sample, pre-elute the packed column with 2-3 column volumes of your final, high-polarity mobile phase containing the basic modifier (e.g., 10% MeOH in DCM with 1% TEA). This step "coats" the active sites, reducing the chance of irreversible binding.

  • Use Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or MeOH), add a small amount of silica gel (typically 1-2x the weight of your crude material), and evaporate the solvent completely to get a free-flowing powder. This dry-loaded sample can then be carefully added to the top of your packed column. This technique often leads to sharper bands and better separation compared to wet loading in a strong solvent.[3]

Section 3: Special Case - Chiral Purification

Q: My product is a 1:1 mixture of enantiomers. How can I separate them?

A: The separation of enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP).[5][10] Standard (achiral) chromatography, regardless of the solvent system or modifiers used, cannot separate enantiomers.

Recommended Approach: Chiral HPLC/SFC

The purification of enantiomers is a specialized task typically performed using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral column.

Workflow: Chiral Separation Method Development

G start Confirm Racemic Mixture (via Chiral Screen) csp_screen Screen Multiple Chiral Stationary Phases (CSPs) start->csp_screen csp_options Common CSPs: - Polysaccharide-based (e.g., Chiralpak® IA, IC) - Pirkle-type - Cyclodextrin-based csp_screen->csp_options mobile_phase Test in both Normal Phase and Reversed-Phase Modes csp_screen->mobile_phase np_mode Normal Phase: Hexane/Alcohol (IPA, EtOH) Additives: TEA or DEA for basic compounds mobile_phase->np_mode rp_mode Reversed-Phase: Acetonitrile/Water or MeOH/Water Buffers: Ammonium Bicarbonate mobile_phase->rp_mode optimize Identify 'Hit' CSP and Optimize Mobile Phase for Resolution (Rs > 1.5) mobile_phase->optimize scale_up Scale-up to Preparative Column for Bulk Purification optimize->scale_up

Caption: General workflow for chiral method development.

Section 4: Detailed Experimental Protocols

Protocol 1: TLC Method Development for 3-Isopropyl-1-methylpiperazin-2-one

Objective: To quickly identify a suitable mobile phase for flash column chromatography on silica gel.

Materials:

  • Silica gel TLC plates (F254)

  • Crude 3-Isopropyl-1-methylpiperazin-2-one

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Methanol (MeOH)

  • Additive: Triethylamine (TEA)

  • Small vials or beakers for developing chambers

  • UV lamp

Procedure:

  • Prepare a Stock Solution: Dissolve a small amount (1-2 mg) of your crude material in 1 mL of DCM or MeOH.

  • Prepare Test Eluents: In separate vials, prepare 5-10 mL of various solvent systems. Crucially, prepare two sets: one without TEA and one with 1% TEA.

    • Initial Screen (Non-polar): 20% EtOAc/Hexanes; 40% EtOAc/Hexanes

    • Intermediate Screen (Polar): 80% EtOAc/Hexanes; 5% MeOH/DCM

    • Polar Screen: 10% MeOH/DCM

  • Spot the TLC Plate: Using a capillary spotter, apply a small spot of your stock solution onto the baseline of a TLC plate. Make multiple spots for testing different eluents.

  • Develop the Plate: Place the TLC plate in a chamber containing one of your test eluents. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize and Analyze:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). Circle the spots.

    • Compare the results: You will likely observe significant streaking in the eluents without TEA. The spots in the eluents containing 1% TEA should be much tighter and rounder.[1]

    • Calculate Rf: The ideal mobile phase for column chromatography will give your target compound an Rf value of 0.2-0.4 .[3]

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimization: If the Rf is too high (runs too fast), decrease the polarity of the eluent (e.g., move from 10% MeOH/DCM to 5% MeOH/DCM). If the Rf is too low (stuck on the baseline), increase the polarity. Always maintain the 1% TEA in your optimized system.

Protocol 2: Preparative Flash Chromatography with a Basic Modifier

Objective: To purify the title compound using silica gel flash chromatography with a TEA-modified mobile phase.

Procedure:

  • Select and Prepare the Mobile Phase: Based on your optimized TLC results (Protocol 1), prepare a sufficient volume of the mobile phase (e.g., 5% MeOH/DCM + 1% TEA).

  • Pack the Column: Pack a flash chromatography column with silica gel using your initial, low-polarity mobile phase (e.g., Hexanes or DCM). Ensure the column is packed evenly without any cracks or air bubbles.

  • Equilibrate/Passivate the Column: Before loading the sample, wash the column with at least 3-5 column volumes of your starting elution solvent (e.g., 100% DCM + 1% TEA). This critical step ensures the entire silica bed is neutralized, which is key to preventing product loss and tailing.[1]

  • Prepare the Sample (Dry Loading):

    • Dissolve your crude material (e.g., 1 g) in a minimal volume of DCM.

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent completely under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column, creating a neat, level band. Gently add a thin layer of sand on top to prevent disturbance.

  • Elute the Column:

    • Carefully add the mobile phase and begin elution.

    • Start with a lower polarity mobile phase and gradually increase the polarity (a "gradient elution") if necessary to elute your compound. For example, start with 1% MeOH/DCM (+1% TEA) and increase to 5% MeOH/DCM (+1% TEA).

  • Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent and TEA under reduced pressure. The TEA is volatile and should be removed easily.

References

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PubChem. (n.d.). 3-isopropyl-1-methylpiperazin-2-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Kozak, M., et al. (2017). Normal-phase liquid chromatography retention behavior of polycyclic aromatic sulfur heterocycles and alkyl-substituted polycyclic aromatic sulfur heterocycle isomers on an aminopropyl stationary phase. Analytical and Bioanalytical Chemistry, 410(5), 1511-1524.
  • Gadzała-Kopciuch, R., et al. (2006). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • NextSDS. (n.d.). (3S)-3-ISOPROPYL-1-METHYLPIPERAZINE — Chemical Substance Information. Retrieved from [Link]

  • Wilson, W. B., et al. (2018). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase.
  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett.
  • Journal of Chemical and Pharmaceutical Research. (2016).
  • Dr. Maisch GmbH. (n.d.). Normal Phase HPLC. Retrieved from [Link]

  • Reddit. (2024).
  • ResearchGate. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Request PDF.
  • PubChem. (n.d.). (3R)-3-methylpiperazin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Propan-2-yl)piperazin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99.
  • Papke, R. L., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 6(9), 1645-1656.
  • LCGC International. (2025).
  • Google Patents. (1959).
  • In-Agro. (2024). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. In-Agro, 2(1).
  • ChemRxiv. (2023).
  • University of Helsinki. (2019).
  • Patsnap. (2026).
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 109-07-9 2-Methylpiperazine Impurity.
  • Der Pharma Chemica. (2017). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica, 9(12), 7-13.

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues with 3-Isopropyl-1-methylpiperazin-2-one

Welcome to the Application Scientist Troubleshooting Portal. 3-Isopropyl-1-methylpiperazin-2-one is a highly versatile piperazinone building block frequently utilized in the synthesis of antiviral agents and complex pseu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Portal. 3-Isopropyl-1-methylpiperazin-2-one is a highly versatile piperazinone building block frequently utilized in the synthesis of antiviral agents and complex pseudo-peptides (). However, its unique amphiphilic structural profile often presents significant solubility challenges in aqueous biological media.

This guide provides field-proven, mechanistically grounded solutions to prevent compound precipitation, ensuring your assays remain robust and reproducible.

Physicochemical Profiling (The "Why")

To permanently resolve solubility issues, we must first understand the molecular thermodynamics driving the precipitation. Do not simply add more solvent; understand the causality of the molecule's behavior.

  • The Amide/Amine Dichotomy: The piperazin-2-one ring contains two nitrogens. N1 is part of a lactam (amide) and is non-basic due to resonance with the adjacent C2 carbonyl. N4 is a secondary amine and serves as the sole ionizable center.

  • pH-Dependent Ionization: The pKa of the N4 amine is approximately 6.5–7.5. In acidic conditions (pH < 6.0), N4 is protonated, and the compound is highly water-soluble. At physiological pH (7.4), the equilibrium shifts heavily toward the un-ionized free base.

  • The Lipophilic Penalty: Once deprotonated, the C3-isopropyl and N1-methyl groups dominate the molecule's solvation thermodynamics. Water molecules cannot form hydrogen bonds with these bulky alkyl groups, leading to hydrophobic collapse and rapid micro-precipitation.

Troubleshooting FAQs

Q1: I purchased the hydrochloride (HCl) salt. It dissolves perfectly in pure water at 50 mM, but the moment I spike it into my pH 7.4 cell culture media, it turns cloudy. Why? A1: This is a classic pH-shift precipitation. The HCl salt lowers the pH of unbuffered water, maintaining the compound in its soluble, protonated state. When introduced to a buffered medium at pH 7.4, the N4 amine rapidly deprotonates. Because the intrinsic solubility of the free base is vastly lower than the salt, the concentration instantly exceeds the thermodynamic solubility limit, causing the free base to crash out. Actionable Fix: You must utilize a cosolvent or a complexing agent prior to media introduction (see Section 4).

Q2: I am trying to prepare a 100 mM stock solution in DMSO for high-throughput screening, but it won't fully dissolve. What is the mechanism behind this failure? A2: Piperazin-2-one derivatives are highly hygroscopic (). If you are using an older bottle of DMSO, it has likely absorbed atmospheric moisture. Even 2-3% water in DMSO drastically increases the polarity of the solvent system, reducing the solubility of the lipophilic free base. Furthermore, the compound can form stable crystalline lattices that require significant activation energy to break. Actionable Fix: Use freshly opened, anhydrous DMSO (≥99.9%) and apply ultrasonication to disrupt the crystal lattice thermodynamics.

Q3: My downstream application is an in vivo murine model. I cannot use high concentrations of DMSO due to vehicle toxicity. What is the alternative? A3: For in vivo applications, steric encapsulation is superior to cosolvation. Using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic internal cavity that physically shields the C3-isopropyl group from the aqueous environment. Meanwhile, the hydroxylated exterior of the cyclodextrin maintains high aqueous solubility without altering the physiological pH.

Quantitative Formulation Strategies

Formulation StrategyVehicle CompositionMax Estimated SolubilityBest ApplicationMechanistic Limitations
Direct Aqueous 100% Water (pH < 6.0)> 50 mMChemical synthesis, acidic assaysRapid precipitation at physiological pH (7.4).
Cosolvent Dilution 1% DMSO in PBS~100 µMIn vitro biochemical assaysDMSO > 1% causes cytotoxicity and enzyme denaturation.
Steric Encapsulation 20% HP-β-CD in Saline~5–10 mMIn vivo dosing (IV/IP/PO)High viscosity; requires thermodynamic activation (sonication).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, use the following self-validating protocol for preparing an in vivo compatible aqueous formulation using cyclodextrin.

Protocol: Preparation of a 5 mM Working Solution in 20% HP-β-CD

  • Step 1: Vehicle Preparation. Dissolve 2.0 g of HP-β-CD in 8.0 mL of sterile 0.9% saline. Stir until completely transparent. Adjust final volume to 10.0 mL.

  • Step 2: Compound Addition. Weigh exactly 7.8 mg of 3-Isopropyl-1-methylpiperazin-2-one (free base equivalent) and add it to 10.0 mL of the 20% HP-β-CD vehicle.

  • Step 3: Thermodynamic Disruption. Vortex the suspension for 60 seconds. Place the vial in an ultrasonic water bath at room temperature for 15–20 minutes. Causality: Sonication provides the mechanical activation energy required to disrupt the compound's crystal lattice, allowing the cyclodextrin cavity to thermodynamically capture the free monomer.

  • Step 4: Self-Validation & Quality Control (Critical).

    • Physical Check: Centrifuge the solution at 10,000 x g for 10 minutes. Micro-precipitates are often invisible to the naked eye but will cause micro-embolisms in vivo. Centrifugation forces insoluble aggregates into a visible pellet.

    • Analytical Check: If no pellet forms, sample the supernatant and measure UV absorbance at 210–220 nm (piperazinone amide bond absorption) against a standard curve. If the measured concentration matches the nominal 5 mM, your system is validated and ready for dosing.

Decision Workflow

Use the following logical matrix to determine the correct solubility strategy based on your assay parameters.

SolubilityWorkflow Start Assess 3-Isopropyl-1-methylpiperazin-2-one Solubility Issue CheckForm Determine Physical Form Start->CheckForm IsSalt HCl Salt Form CheckForm->IsSalt IsBase Free Base Form CheckForm->IsBase CheckPH Target Assay pH? IsSalt->CheckPH Buffer Addition IsBase->CheckPH Direct Dissolution LowPH pH < 6.0 (Acidic) Protonated N4 Amine CheckPH->LowPH Acidic HighPH pH ≥ 7.4 (Physiological) Un-ionized Free Base CheckPH->HighPH Physiological Soluble High Aqueous Solubility Proceed with Assay LowPH->Soluble Cosolvent In Vitro Assays Prepare DMSO Stock -> Dilute (<1%) HighPH->Cosolvent Cells/Enzymes Cyclodextrin In Vivo Assays Formulate in 20% HP-β-CD HighPH->Cyclodextrin Animal Models

Fig 1: Decision matrix for resolving piperazin-2-one derivative solubility issues based on assay type.

References

  • Sanchez-Cespedes J, et al. "Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative." Antiviral Research, 108:65-73 (2014). URL:[Link]

  • Fosbøl, P. L., et al. "Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method." Journal of Chemical and Engineering Data, 56(12):5088-5093 (2011). URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Isopropyl-1-methylpiperazin-2-one and Unsubstituted Piperazine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and organic synthesis, piperazine and its derivatives stand out as privileged scaffolds, integral to the stru...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, piperazine and its derivatives stand out as privileged scaffolds, integral to the structure of numerous pharmaceuticals.[1][2] Their prevalence is a testament to their favorable physicochemical properties and versatile reactivity. This guide offers an in-depth comparative analysis of the reactivity of two such analogs: the structurally complex 3-Isopropyl-1-methylpiperazin-2-one and the parent unsubstituted piperazine. By examining their structural nuances and the resulting electronic and steric effects, we aim to provide a predictive framework for their behavior in common synthetic transformations, supported by established experimental protocols.

Structural and Electronic Profiles: A Tale of Two Nitrogens

The reactivity of any amine is fundamentally governed by the availability of the lone pair of electrons on its nitrogen atom(s). In comparing unsubstituted piperazine with 3-Isopropyl-1-methylpiperazin-2-one, we encounter a significant divergence in the electronic and steric environments of their respective nitrogen atoms.

Unsubstituted Piperazine: A Symmetrical Diamine

Unsubstituted piperazine is a secondary diamine with two equivalent nitrogen atoms.[1] This symmetry means that both nitrogens possess identical nucleophilicity, presenting a challenge in achieving selective mono-functionalization over di-functionalization.[1] The lone pair on each nitrogen is readily available for nucleophilic attack, making piperazine a versatile building block in various reactions.

3-Isopropyl-1-methylpiperazin-2-one: An Asymmetrical and Constrained System

In contrast, 3-Isopropyl-1-methylpiperazin-2-one is a highly substituted and asymmetrical molecule. Its reactivity is dictated by the interplay of several structural features:

  • The Piperazin-2-one Core: The presence of a carbonyl group at the C2 position transforms the N1 nitrogen into an amide. This delocalization of the N1 lone pair into the carbonyl group significantly reduces its nucleophilicity. Consequently, the N4 nitrogen is the primary site for nucleophilic reactions.

  • N1-Methyl Group: The methyl group on the N1 nitrogen is an electron-donating group. While this might intuitively suggest an increase in the overall electron density of the ring, its effect on the reactivity of the distal N4 nitrogen is more complex and can be influenced by conformational factors. In some contexts, N-methylation can lead to a slight decrease in basicity due to steric hindrance to solvation of the conjugate acid.[3]

  • C3-Isopropyl Group: The bulky isopropyl group at the C3 position introduces significant steric hindrance around the N4 nitrogen. This steric bulk is a critical factor in modulating the accessibility of the N4 lone pair to incoming electrophiles.

The following diagram illustrates the key structural differences between the two molecules.

G cluster_0 Unsubstituted Piperazine cluster_1 3-Isopropyl-1-methylpiperazin-2-one Piperazine Unsubstituted Piperazine (C₄H₁₀N₂) - Symmetrical diamine - Two equivalent reactive nitrogens Substituted_Piperazinone 3-Isopropyl-1-methylpiperazin-2-one (C₈H₁₆N₂O) - Asymmetrical cyclic amide - One primary reactive nitrogen (N4) Piperazine->Substituted_Piperazinone Structural & Electronic Differences

Caption: Key structural differences between the two piperazine derivatives.

Comparative Reactivity Analysis: Nucleophilicity in Focus

The nucleophilicity of an amine is a measure of its ability to donate its lone pair of electrons to an electrophile. In this section, we will predict the relative reactivity of our two target molecules in two fundamental classes of reactions: N-alkylation and N-acylation.

N-Alkylation

N-alkylation is a common transformation used to introduce alkyl substituents onto a nitrogen atom. The reaction typically proceeds via an SN2 mechanism, which is sensitive to both the nucleophilicity of the amine and steric hindrance at the reaction center.[4]

Unsubstituted Piperazine:

Unsubstituted piperazine readily undergoes N-alkylation.[1] The primary challenge lies in controlling the degree of alkylation, as the mono-alkylated product is often more nucleophilic than the starting material, leading to the formation of the di-alkylated product.[5] Strategies to achieve mono-alkylation include using a large excess of piperazine or employing protecting group chemistry.[1]

3-Isopropyl-1-methylpiperazin-2-one:

The N4 nitrogen of 3-Isopropyl-1-methylpiperazin-2-one is expected to be a significantly weaker nucleophile than the nitrogens of unsubstituted piperazine due to a combination of electronic and steric factors:

  • Electronic Effect of the Carbonyl Group: The electron-withdrawing nature of the amide carbonyl group at C2 will decrease the electron density of the entire ring system to some extent, thereby reducing the nucleophilicity of the N4 nitrogen.

  • Steric Hindrance: The isopropyl group at the C3 position presents a substantial steric barrier to the approach of an electrophile towards the N4 nitrogen. This steric hindrance is likely the dominant factor in reducing its reactivity in N-alkylation reactions. Studies on other substituted amines have shown that bulky groups like isopropyl and t-butyl can decrease nucleophilicity by several orders of magnitude.[5]

Predicted Reactivity:

Based on these factors, the predicted order of reactivity in N-alkylation is:

Unsubstituted Piperazine > 3-Isopropyl-1-methylpiperazin-2-one

N-Acylation

N-acylation involves the reaction of an amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is also dependent on the nucleophilicity of the amine.

Unsubstituted Piperazine:

Similar to N-alkylation, unsubstituted piperazine is readily acylated.[6] Controlling the stoichiometry is crucial to favor mono-acylation over di-acylation.

3-Isopropyl-1-methylpiperazin-2-one:

The same factors that reduce the reactivity of 3-Isopropyl-1-methylpiperazin-2-one in N-alkylation will also be at play in N-acylation. The reduced nucleophilicity of the N4 nitrogen due to the electronic effect of the carbonyl group and, more significantly, the steric hindrance from the isopropyl group will make it less reactive towards acylating agents compared to unsubstituted piperazine.

Predicted Reactivity:

The predicted order of reactivity in N-acylation is:

Unsubstituted Piperazine > 3-Isopropyl-1-methylpiperazin-2-one

The following table summarizes the predicted comparative reactivity:

FeatureUnsubstituted Piperazine3-Isopropyl-1-methylpiperazin-2-one
Reactive Center(s) Two equivalent secondary aminesOne tertiary amine (N4)
Key Influencing Factors High nucleophilicity, symmetricalSteric hindrance (isopropyl), electronic effect (carbonyl)
Predicted N-Alkylation Reactivity HighLow
Predicted N-Acylation Reactivity HighLow

Supporting Experimental Data: Protocols for Comparative Reactivity Studies

To empirically validate the predicted differences in reactivity, a competitive reaction can be designed where both amines are allowed to react with a limiting amount of an electrophile. The product ratio will provide a direct measure of their relative nucleophilicity.

Experimental Protocol: Competitive N-Alkylation

This protocol outlines a method to compare the relative rates of N-alkylation of unsubstituted piperazine and 3-Isopropyl-1-methylpiperazin-2-one with a model electrophile, benzyl bromide.

Materials:

  • Unsubstituted Piperazine

  • 3-Isopropyl-1-methylpiperazin-2-one

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts (e.g., 1.0 mmol) of unsubstituted piperazine and 3-Isopropyl-1-methylpiperazin-2-one in anhydrous acetonitrile (10 mL).

  • Addition of Base: Add potassium carbonate (2.5 mmol, 2.5 equivalents relative to the total amine concentration) to the solution. Stir the suspension for 15 minutes at room temperature.

  • Initiation of Reaction: Add a limiting amount of benzyl bromide (e.g., 0.5 mmol, 0.25 equivalents relative to the total amine concentration) to the stirred suspension.

  • Reaction Monitoring: Monitor the reaction progress over time by taking aliquots from the reaction mixture. Quench the aliquots with water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of the mono-benzylated products of both amines.

  • Work-up and Analysis: After a set reaction time (e.g., 24 hours), or upon consumption of the limiting reagent, quench the reaction with water. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Analyze the crude product mixture by ¹H NMR spectroscopy in the presence of an internal standard to quantify the product ratio.

G cluster_workflow Competitive N-Alkylation Workflow A 1. Prepare equimolar mixture of amines in ACN B 2. Add K₂CO₃ and stir A->B C 3. Add limiting benzyl bromide B->C D 4. Monitor reaction by GC-MS/HPLC C->D E 5. Quench, extract, and analyze by NMR D->E F 6. Determine product ratio E->F

Caption: Workflow for the competitive N-alkylation experiment.

Experimental Protocol: Competitive N-Acylation

This protocol describes a competitive experiment to assess the relative reactivity of the two amines towards acylation with acetyl chloride.

Materials:

  • Unsubstituted Piperazine

  • 3-Isopropyl-1-methylpiperazin-2-one

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve equimolar amounts (e.g., 1.0 mmol) of unsubstituted piperazine and 3-Isopropyl-1-methylpiperazin-2-one in anhydrous DCM (10 mL).

  • Addition of Base: Add triethylamine (2.5 mmol, 2.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Initiation of Reaction: Add a limiting amount of acetyl chloride (e.g., 0.5 mmol, 0.25 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to proceed at 0 °C and monitor its progress by taking aliquots and analyzing them by GC-MS or HPLC.

  • Work-up and Analysis: After a set time, or when the acetyl chloride is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Analyze the crude product by ¹H NMR with an internal standard to determine the ratio of the mono-acetylated products.

Conclusion

The comparative analysis of 3-Isopropyl-1-methylpiperazin-2-one and unsubstituted piperazine reveals a significant disparity in their expected reactivity. Unsubstituted piperazine, with its two equivalent and highly nucleophilic secondary amines, is a reactive and versatile building block, albeit with challenges in controlling selectivity. In contrast, 3-Isopropyl-1-methylpiperazin-2-one is predicted to be a substantially less reactive nucleophile. This diminished reactivity is a direct consequence of the electronic-withdrawing effect of the C2-carbonyl group and, most notably, the steric hindrance imposed by the C3-isopropyl group on the sole reactive N4 nitrogen.

For researchers and drug development professionals, this predictive understanding is crucial for designing synthetic routes and anticipating reaction outcomes. The provided experimental protocols offer a framework for empirically quantifying these reactivity differences, enabling a data-driven approach to the selection and application of these important heterocyclic scaffolds.

References

  • Mayr, H. (2018, May 7). Nucleophilicity of Amines. Master Organic Chemistry. Retrieved from [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved from [Link]

  • Mayr, H. (n.d.). Mayr's Database Of Reactivity Parameters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]

  • Pace, V., et al. (2021). Nucleophilicity Prediction via Multivariate Linear Regression Analysis. PMC. Retrieved from [Link]

  • TSI Journals. (2014, December 14). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Retrieved from [Link]

  • Arkat USA. (n.d.). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the Mayr electrophilicity parameters E for cyclic (from.... Retrieved from [Link]

  • F. Nucleophilicity and Electrophilicity Scales The kinetic methods developed in D were analogously employed to determine rate co. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, June 13). Comparing the pKb of piperazine and methylpiperazine. Retrieved from [Link]

  • Chapter 2: Synthetic Methods for Alkyl Amines. (2023, December 15). Books. Retrieved from [Link]

  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
  • DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpiperazin-2-one. Retrieved from [Link]

  • Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. (2025, September 26). PMC. Retrieved from [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. (2018, September 5). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (n.d.). PMC - NIH. Retrieved from [Link]

  • Bouvier, B. (n.d.). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Retrieved from [Link]

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • PubChemLite. (n.d.). 3-isopropyl-1-methylpiperazin-2-one hydrochloride (C8H16N2O). Retrieved from [Link]

  • 5 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • PubChemLite. (n.d.). 1-methylpiperazin-2-one (C5H10N2O). Retrieved from [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. (n.d.). PMC. Retrieved from [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (n.d.). PMC. Retrieved from [Link]

  • OSTI. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

Sources

Comparative

structural comparison of 3-Isopropyl-1-methylpiperazin-2-one and morpholine analogs

An in-depth structural and metabolic comparison between piperazinone derivatives—specifically 3-Isopropyl-1-methylpiperazin-2-one —and their morpholine analogs reveals critical insights for lead optimization in drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and metabolic comparison between piperazinone derivatives—specifically 3-Isopropyl-1-methylpiperazin-2-one —and their morpholine analogs reveals critical insights for lead optimization in drug discovery. As saturated six-membered heterocycles, both scaffolds are ubiquitous in medicinal chemistry, yet they exhibit profoundly different physicochemical profiles, metabolic vulnerabilities, and bioactivities [1].

As an Application Scientist, I have structured this guide to move beyond basic structural descriptions. We will analyze the causality behind their divergent pharmacokinetic (PK) behaviors and provide self-validating experimental protocols to quantify these differences in your own workflows.

Structural & Physicochemical Profiling

The substitution of a single heteroatom or the introduction of a lactam ring fundamentally alters the electron distribution within these heterocycles, directly impacting their basicity, lipophilicity, and target engagement [2].

  • Morpholine Analogs (e.g., 3-Isopropylmorpholine): The oxygen atom at position 1 acts as an electron-withdrawing group via inductive effects. This pulls electron density away from the nitrogen atom at position 4, reducing its basicity (pKa ~ 8.3) compared to an unsubstituted piperidine (pKa ~ 11.2). The ring exhibits a well-balanced lipophilic-hydrophilic profile, making it a versatile linker.

  • 3-Isopropyl-1-methylpiperazin-2-one: This scaffold introduces two critical modifications. First, the lactam carbonyl at C2 completely delocalizes the lone pair of the adjacent N1 nitrogen (which is also methylated), rendering N1 non-basic. The N4 amine remains the sole basic center. Second, the isopropyl group at C3 introduces significant steric bulk directly adjacent to the lactam and the N4 amine.

Table 1: Comparative Physicochemical Properties

Data represents typical calculated values for these specific scaffolds to guide assay design.

Property3-Isopropyl-1-methylpiperazin-2-one3-IsopropylmorpholineCausality / Impact on Drug Design
Basic pKa ~ 8.0 – 8.5 (N4 amine)~ 8.3 (Amine)Lactam N1 is non-basic. Both scaffolds avoid the extreme basicity of piperidine, reducing hERG liability and phospholipidosis risk.
TPSA (Ų) ~ 32.3~ 21.3The amide carbonyl increases the polar surface area of the piperazinone, slightly reducing passive BBB permeability but improving aqueous solubility.
LogD (pH 7.4) ~ 0.5~ 1.2The lower LogD of the piperazinone indicates higher hydrophilicity, which minimizes non-specific binding in in vitro assays.

Metabolic Stability & CYP450 Vulnerabilities

The metabolic fate of a drug molecule dictates its half-life and safety profile. While morpholine rings are generally more metabolically stable than unfunctionalized piperazines, they are not inert [3].

Morpholine Vulnerabilities: Morpholines primarily undergo oxidative N-dealkylation and, to a lesser extent, ring opening via C-O bond cleavage catalyzed by CYP3A4. The alpha-carbons adjacent to the oxygen are somewhat protected by inductive effects, but the alpha-carbons adjacent to the nitrogen remain susceptible to oxidation.

Piperazin-2-one Advantages: 3-Isopropyl-1-methylpiperazin-2-one is strategically designed to resist these pathways. The C2 position is "pre-oxidized" as a lactam, completely blocking alpha-carbon oxidation at that site. Furthermore, the bulky isopropyl group at C3 provides steric shielding , physically hindering the CYP450 active site heme from accessing the N4 amine. The primary metabolic liability shifts to the N1-methyl group, which can undergo N-demethylation.

MetabolicPathways Root Six-Membered Saturated Heterocycles Morph Morpholine Analogs (e.g., 3-Isopropylmorpholine) Root->Morph Pip Piperazin-2-one Analogs (3-Isopropyl-1-methylpiperazin-2-one) Root->Pip Morph_Met1 Oxidative N-dealkylation (CYP3A4 Mediated) Morph->Morph_Met1 Major Pathway Morph_Met2 Ring Opening (C-O Cleavage) Morph->Morph_Met2 Minor Pathway Pip_Met1 N-demethylation (at N1 position) Pip->Pip_Met1 Major Pathway Pip_Met2 Steric Shielding at C3 (Blocks α-oxidation) Pip->Pip_Met2 Protective Effect Pip_Met3 Lactam Stability (Resists further oxidation) Pip->Pip_Met3 Protective Effect

Diagram 1: Divergent metabolic pathways of morpholine vs. sterically hindered piperazin-2-one analogs.

Experimental Validation: Microsomal Stability Assay

To objectively compare the metabolic robustness of these scaffolds, an in vitro Human Liver Microsome (HLM) stability assay is required. This protocol is designed as a self-validating system to calculate Intrinsic Clearance ( CLint​ ).

Causality-Driven Methodology
  • Substrate Concentration: Prepare the test compounds (3-Isopropyl-1-methylpiperazin-2-one and morpholine analog) at a final assay concentration of 1 µM. Causality: This low concentration ensures the reaction operates under first-order kinetics ( [S]≪Km​ ), which is mathematically required for accurate CLint​ derivation.

  • Microsome Incubation: Pre-incubate the compounds with pooled HLMs (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes. Causality: Pre-incubation ensures thermal equilibrium, preventing a lag phase in enzyme kinetics upon reaction initiation.

  • Reaction Initiation & Controls: Initiate the reaction by adding NADPH (1 mM final).

    • Self-Validation: Run a parallel Minus-NADPH control to rule out chemical instability or non-CYP mediated hydrolysis (e.g., esterases acting on the lactam). Run a Positive control (e.g., Verapamil) to confirm the metabolic viability of the microsome batch.

  • Time-Course Quenching: At time points 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly precipitates microsomal proteins and denatures CYP enzymes, halting the reaction precisely at the target time.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.

Table 2: Representative HLM Stability Data
Compound Scaffold T1/2​ (min) CLint​ (µL/min/mg protein)Primary Metabolite Observed
3-Isopropyl-1-methylpiperazin-2-one 45.230.6N-demethylated product
3-Isopropylmorpholine 28.448.8N-dealkylated / Ring-opened
Unsubstituted Piperazine (Ref) 15.191.8Multiple oxidation products

Workflow Step1 1. Compound Preparation Step2 2. HLM Incubation Step1->Step2 1 µM Test Cpd Step3 3. Reaction Quenching Step2->Step3 +NADPH, 37°C Step4 4. LC-MS/MS Analysis Step3->Step4 Cold Acetonitrile Step5 5. CL_int Calculation Step4->Step5 Peak Area Ratio

Diagram 2: Standardized experimental workflow for determining intrinsic clearance via HLM assay.

Bioactivity & Cytotoxicity Screening (MTT Assay)

The choice between a morpholine and a piperazinone/piperidine ring can act as an on/off switch for bioactivity. Recent comparative analyses have demonstrated that replacing a basic nitrogen heterocycle with a morpholine ring can sometimes abolish cytotoxic activity against cancer cell lines, emphasizing the need for parallel screening [4].

Self-Validating MTT Protocol:

  • Seed target cells (e.g., HCT116) in 96-well plates at 5×103 cells/well. Incubate overnight to allow adherence.

  • Treat cells with serial dilutions (0.1 µM to 100 µM) of the morpholine and piperazin-2-one analogs. Include a vehicle control (0.1% DMSO) to establish baseline viability and ensure solvent non-toxicity.

  • After 72 hours, add 20 µL of MTT reagent (5 mg/mL) to each well. Causality: Viable cells with active metabolism convert the yellow MTT into purple formazan via mitochondrial reductases. Dead cells cannot.

  • Incubate for 4 hours, remove the media, and solubilize the formazan crystals in 150 µL of DMSO.

  • Measure absorbance at 570 nm using a microplate reader. Calculate IC50​ values using non-linear regression analysis.

References

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved from[Link]

Safety & Regulatory Compliance

Safety

3-Isopropyl-1-methylpiperazin-2-one proper disposal procedures

As a Senior Application Scientist, I have structured this Standard Operating Procedure (SOP) to provide you with actionable, self-validating workflows for the safe handling and disposal of 3-Isopropyl-1-methylpiperazin-2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this Standard Operating Procedure (SOP) to provide you with actionable, self-validating workflows for the safe handling and disposal of 3-Isopropyl-1-methylpiperazin-2-one . Proper chemical hygiene extends beyond the bench; it requires a mechanistic understanding of the waste generated. By understanding the chemical properties of piperazinone derivatives, we can design disposal protocols that ensure regulatory compliance, environmental safety, and laboratory integrity.

Chemical Identity & Hazard Profiling

3-Isopropyl-1-methylpiperazin-2-one is a functionalized piperazinone derivative of significant interest in [1]. It is frequently utilized either as a free base or as a hydrochloride (HCl) salt[2]. Understanding which form you are handling is critical, as it dictates the downstream waste segregation pathway.

Table 1: Quantitative Data & Regulatory Identification

ParameterSpecification
Chemical Name 3-Isopropyl-1-methylpiperazin-2-one
CAS Number (Free Base) 1073556-03-2
CAS Number (HCl Salt) 1214064-58-0
Molecular Formula C8H16N2O (Base) / C8H17ClN2O (Salt)
Primary GHS Hazards Acute Toxicity (Oral/Dermal), Skin/Eye Irritant
EPA Waste Classification Unlisted (Evaluate for D002 Corrosivity)
Mandatory Disposal Method Controlled Incineration with Flue Gas Scrubbing

Mechanistic Causality of Hazards (The "Why")

To execute these disposal protocols safely, you must understand the chemical behaviors driving the hazards:

  • Alkalinity and Corrosivity: The piperazinone ring contains a secondary amine nitrogen that acts as a weak base. In concentrated forms or upon contact with moisture, it can cause severe irritation or burns to the skin and eyes[3].

  • Combustion Byproducts: Incineration is the only acceptable disposal method for this compound. However, because the molecule is nitrogen-rich, high-temperature combustion generates highly toxic nitrogen oxides (NOx)[4]. Furthermore, if you are disposing of the hydrochloride salt (CAS 1214064-58-0), combustion will also release corrosive hydrogen chloride (HCl) gas[5]. This dictates the absolute necessity of routing the waste to an incinerator equipped with flue gas scrubbing[6].

  • Ecotoxicity: Piperazine derivatives exhibit persistent aquatic toxicity. Under no circumstances should aqueous solutions containing this compound be discharged into the laboratory sewer system[7].

Immediate Spill Response & Containment Protocol

In the event of a benchtop spill, immediate containment prevents the spread of corrosive dust and ecotoxic residue.

  • Isolate & Ventilate: Evacuate non-essential personnel from the immediate area and maximize fume hood extraction to prevent the inhalation of aerosolized powders.

  • PPE Donning: Equip nitrile gloves, chemical safety goggles, and a particulate respirator (N95/P100) if the powder is finely divided and airborne.

  • Dry Containment (Causality Step): Do not use water initially. Adding water solubilizes the basic compound, spreading the corrosive hazard and making it harder to contain. Sweep the solid using non-sparking tools and place it into a compatible High-Density Polyethylene (HDPE) container[5].

  • Surface Decontamination (Self-Validating Step): After removing the bulk solid, wipe the area with a damp disposable cloth. To validate that the area is safe, press a moistened pH indicator strip against the cleaned surface. A neutral pH confirms the basic piperazinone residue has been completely removed.

Step-by-Step Disposal Workflows

Protocol A: Solid Waste (Unused Product & Reaction Intermediates)
  • Collection: Transfer all residual solid powder into a wide-mouth HDPE or glass container.

  • Segregation: Determine the salt form of your waste.

    • If handling the free base , label the container as "Non-Halogenated Organic Solid Waste."

    • If handling the hydrochloride salt , you must label it as "Halogenated Organic Solid Waste." This ensures the disposal facility routes it to an incinerator specifically equipped with acid-gas scrubbers for HCl capture[7].

  • Validation: Seal the container tightly. Perform a visual inspection of the container threads; ensure no residual powder is trapped in the grooves, which could prevent an airtight seal and expose personnel to toxic dust.

Protocol B: Aqueous Waste (Washings & Mother Liquors)
  • Collection: Funnel all aqueous solutions, mother liquors, and reaction washings containing the compound into a dedicated liquid hazardous waste carboy.

  • pH Verification (Self-Validating Step): Test the pH of the waste carboy using indicator strips. Do not attempt to neutralize highly basic piperazinone solutions directly inside the sealed waste carboy, as this can trigger uncontrolled exothermic reactions and pressure buildup[8].

  • Labeling: Affix a label clearly stating: "Hazardous Aqueous Waste - Toxic/Corrosive (Piperazine Derivatives). DO NOT SEWER"[5].

Protocol C: Contaminated Consumables & Empty Containers
  • Collection: Place all contaminated pipette tips, filter papers, and empty reagent bottles into a designated solid hazardous waste bin.

  • Zero-Rinse Policy: Do not rinse empty containers in the sink. Empty containers retain chemical residue and must be treated as hazardous waste, undergoing incineration alongside the bulk chemical[6].

Regulatory & Incineration Directives

While 3-Isopropyl-1-methylpiperazin-2-one is not specifically P- or U-listed under the EPA Resource Conservation and Recovery Act (RCRA), it may exhibit the characteristic of corrosivity (Waste Code D002) depending on its concentration in aqueous waste streams[3]. Final destruction must be conducted at a licensed hazardous waste facility via controlled, high-temperature incineration coupled with flue gas scrubbing to neutralize NOx and HCl emissions[5].

Disposal Workflow Visualization

PiperazinoneDisposal Gen Waste Generation: 3-Isopropyl-1-methylpiperazin-2-one Solid Solid Waste (Powder/Crystals) Gen->Solid Aqueous Aqueous Solutions (Mother Liquors/Washings) Gen->Aqueous PPE Contaminated PPE & Empty Containers Gen->PPE Segregate Segregation & Labeling (Halogenated vs. Non-Halogenated) Solid->Segregate Aqueous->Segregate PPE->Segregate Storage Hazardous Waste Storage (Secondary Containment) Segregate->Storage Incineration Licensed Incineration Facility (High Temperature Destruction) Storage->Incineration Scrubbing Flue Gas Scrubbing (Capture of NOx & HCl) Incineration->Scrubbing

Figure 1: Comprehensive hazardous waste disposal workflow for 3-Isopropyl-1-methylpiperazin-2-one.

References

  • New Jersey Department of Health. Piperazine - HAZARD SUMMARY. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isopropyl-1-methylpiperazin-2-one
Reactant of Route 2
Reactant of Route 2
3-Isopropyl-1-methylpiperazin-2-one
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